Neomenthoglycol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3564-95-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
LMXFTMYMHGYJEI-HLTSFMKQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(C)(C)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Other CAS No. |
92471-23-3 3564-95-2 |
Purity |
>95% |
Synonyms |
(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol; cis-p-Menthane-3,8-Diol; ; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Identification
(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, a specific stereoisomer of p-Menthane-3,8-diol (PMD), is a monoterpenoid diol with significant interest due to its biological activities, most notably its efficacy as an insect repellent. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and known biological interactions.
Synonyms: Neomenthoglycol, (1R)-(+)-cis-p-Menthane-3,8-diol, cis-p-Menthane-3,8-diol
Chemical Structure:
Caption: 2D Structure of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
Table 1: Basic Properties
| Property | Value | Source |
| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | [1] |
| CAS Number | 92471-23-3 | [1] |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.27 g/mol | [2] |
| Melting Point | 92 °C (for cis-p-Menthane-3,8-diol) | |
| Boiling Point | 267.6 °C (estimated) | [3] |
| Water Solubility | 670.7 mg/L at 25 °C (estimated) | [3] |
| XLogP3 | 2.2 | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data Summary
| Technique | Key Features and Expected Chemical Shifts (δ) | Source |
| ¹H NMR | Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm), singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm), a doublet for the methyl group on the cyclohexane ring (around δ 0.9 ppm), and a signal for the proton on the carbon bearing the secondary alcohol (around δ 3.4-4.4 ppm). | [4] |
| ¹³C NMR | Signals for the ten carbon atoms, including those of the methyl groups (δ 20-30 ppm), the cyclohexane ring carbons (δ 20-50 ppm), the carbon bearing the secondary alcohol (around δ 67 ppm), and the quaternary carbon of the isopropyl group (around δ 73 ppm). | [4] |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z 172. Key fragmentation peaks would likely correspond to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group. | [4] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-O stretching vibrations around 1000-1200 cm⁻¹. | [5] |
Experimental Protocols
Synthesis
The synthesis of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is typically achieved through the acid-catalyzed cyclization of (+)-citronellal, which is a major component of essential oils from plants like Corymbia citriodora (lemon eucalyptus). This reaction generally yields a mixture of p-menthane-3,8-diol stereoisomers.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Methodology for Synthesis (General):
A common method involves the treatment of (+)-citronellal with dilute sulfuric acid.[6]
-
Reaction Setup: (+)-Citronellal is mixed with an aqueous solution of sulfuric acid (e.g., 0.25%).
-
Temperature and Time: The reaction mixture is heated (e.g., at 50°C) and stirred for several hours (e.g., 11 hours) to achieve high conversion.
-
Work-up: After the reaction is complete, the organic layer containing the mixture of p-menthane-3,8-diol isomers is separated from the aqueous layer.
-
Purification: The crude product is then purified, often through crystallization or chromatographic methods, to isolate the different stereoisomers.
Purification and Analysis
The separation of the (1R,2S,4R) isomer from the other stereoisomers is a critical step and is typically achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a chiral stationary phase (e.g., Chiralcel OD-H) can be employed to separate the different stereoisomers.[7]
-
Chiral Gas Chromatography (GC): Chiral GC columns can also be used for the analytical separation and quantification of the stereoisomers.[5]
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is its insect repellent property.
Table 3: Biological Activity Data
| Activity | Target Organism | Key Findings | Source |
| Insect Repellent | Aedes albopictus (Asian tiger mosquito) | The (1R)-(+)-cis-PMD isomer exhibits the highest repellency index compared to other stereoisomers. | |
| Insect Repellent | Anopheles gambiae (Malaria mosquito) | All four tested stereoisomers showed equal repellent activity. | [5][8] |
Mechanism of Action as an Insect Repellent:
The precise mechanism of action is not fully elucidated but is believed to involve interactions with the olfactory system of insects.
Caption: Proposed mechanism of action for insect repellency.
It is hypothesized that p-menthane-3,8-diol interferes with the insect's ability to detect host cues, such as carbon dioxide and skin odors, by binding to and modulating the activity of their odorant receptors.[9] This disruption of sensory input leads to a repellent effect, causing the insect to avoid the treated surface. The stereospecificity of this interaction, as suggested by some studies, indicates that the three-dimensional shape of the molecule is crucial for its binding to the receptor and subsequent biological effect.
Other Potential Applications
While primarily known as an insect repellent, the presence of hydroxyl groups in the molecule suggests potential for other biological activities. For instance, some terpenoids exhibit antimicrobial and anti-inflammatory properties. However, specific studies on (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol for these applications are currently limited.
Conclusion
(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is a naturally derived monoterpenoid with significant potential, particularly as a highly effective and stereospecific insect repellent. Further research into its stereoselective synthesis and purification, as well as a deeper investigation into its mechanism of action and other potential biological activities, will be valuable for the development of new and improved products in the fields of public health and beyond.
References
- 1. (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | C10H20O2 | CID 9920491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound, 3564-95-2 [thegoodscentscompany.com]
- 4. Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal using a polymer-supported scandium triflate catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
A Technical Guide to the Natural Occurrence and Sources of p-Menthane-3,8-diol (PMD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a naturally derived monoterpenoid recognized for its potent insect-repellent properties.[1][2][3] Classified as a biopesticide by the U.S. Environmental Protection Agency (EPA), it serves as a popular alternative to synthetic repellents like DEET.[2][3] This technical guide provides an in-depth overview of the natural occurrence of PMD, its primary botanical sources, and the methodologies employed for its extraction and concentration.
Natural Occurrence and Primary Sources
PMD is found naturally in the essential oil of the lemon-scented gum tree, Corymbia citriodora (formerly Eucalyptus citriodora), which is native to Australia but now cultivated globally in warm climates.[1][4] While PMD is present in the plant, its concentration in the raw, unrefined essential oil is very low, typically ranging from only 1% to 2%.[1] The primary active component in the essential oil is citronellal, which can constitute up to 80-98% of the oil.[4]
As the leaves of the Corymbia citriodora tree age, the citronellal naturally converts into p-menthane-3,8-diol.[4][5] However, for commercial production, this natural conversion process is too slow and yields insufficient quantities. Consequently, the primary source of commercial "natural" PMD is not direct extraction but rather a chemical conversion of citronellal from the essential oil.[4][5] This refined product is known in the United States as Oil of Lemon Eucalyptus (OLE).[1][4] It is important to distinguish the refined OLE, which is rich in PMD, from the unrefined "pure" essential oil of lemon eucalyptus, which has not been registered with the EPA as an insect repellent and is less effective.[2][3]
Some commercial PMD products may also be produced from synthetic citronellal, which is chemically identical to the naturally derived precursor.[1][3]
Quantitative Data
The concentration of PMD and its precursor, citronellal, varies significantly between the unrefined essential oil and the refined, commercially available Oil of Lemon Eucalyptus (OLE).
| Substance | Source Material | Component | Concentration (%) |
| Unrefined Essential Oil | Leaves of Corymbia citriodora | p-Menthane-3,8-diol (PMD) | 1 - 2%[1] |
| Unrefined Essential Oil | Leaves of Corymbia citriodora | Citronellal | ~80% (up to 98%)[4] |
| Refined Oil (OLE / Citriodiol®) | Processed C. citriodora Oil | p-Menthane-3,8-diol (PMD) | Minimum 64%, up to 70-71%[1][5] |
Biosynthesis of p-Menthane-3,8-diol
p-Menthane-3,8-diol is a p-menthane monoterpenoid. In plants, monoterpenes are generally synthesized via the methylerythritol phosphate (MEP) pathway.[6] The biosynthesis begins with the precursor geranyl pyrophosphate (GPP).[6] While the specific enzymatic steps leading to citronellal in Corymbia citriodora are not detailed in the provided results, the general pathway involves the conversion of GPP to citronellal. The subsequent formation of PMD occurs naturally as the plant's leaves mature, through an intramolecular cyclization and hydration of citronellal.[4][5] The commercial process accelerates this naturally occurring transformation.[5]
Caption: Simplified biosynthetic pathway of p-Menthane-3,8-diol in Corymbia citriodora.
Experimental Protocols: Conversion and Purification of PMD
The commercial production of high-concentration PMD from Corymbia citriodora essential oil (EO) involves an acid-catalyzed conversion of citronellal. The following protocol is a synthesis of methodologies described in scientific literature.[7][8][9][10]
Objective
To convert the high citronellal content of C. citriodora essential oil into p-Menthane-3,8-diol with high yield and purity.
Materials and Reagents
-
Corymbia citriodora essential oil (high citronellal content)
-
Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.25%)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 10%)
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Silica gel for column chromatography
-
Mobile phase: n-hexane:ethyl acetate (4:1 v/v)
-
Standard reference for PMD (cis and trans isomers)
Equipment
-
2-necked round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of PMD.
Detailed Procedure
-
Acid-Catalyzed Conversion :
-
Place 25 g of C. citriodora essential oil into a 250 ml 2-necked flask.[7]
-
Add a dilute aqueous solution of sulfuric acid. Optimal conditions have been reported at a 0.25% H₂SO₄ concentration.[7][8]
-
Stir the biphasic mixture vigorously at a controlled temperature. A temperature of 50°C for a reaction time of 5 hours has been shown to achieve high conversion efficiency (76.3% yield) and purity (96.4%).[7][8]
-
-
Work-up and Extraction :
-
After the reaction is complete, cool the mixture and neutralize it with a 10% NaHCO₃ solution until effervescence ceases.[7]
-
Transfer the entire mixture to a separatory funnel and add n-hexane (e.g., 42.5 ml) to extract the organic components.[7]
-
Shake well and allow the layers to separate. Collect the upper organic layer.[7]
-
Wash the organic extract with distilled water (e.g., 25 ml) to remove any remaining water-soluble impurities.[7]
-
Dry the organic phase by adding anhydrous Na₂SO₄ and allowing it to stand for 30 minutes.[7]
-
-
Purification by Crystallization :
-
Filter the dried organic solution into a clean flask.
-
Store the solution at a low temperature (e.g., -25°C) for 48 hours to induce crystallization of the PMD product.[7]
-
Collect the resulting precipitate by filtration and wash it with a small amount of cold n-hexane to remove any remaining oily residues.[7]
-
Dry the purified crystals, for example, in an oven at 50°C for 7 hours.[7]
-
-
Isomer Separation and Analysis :
-
The synthesized PMD is a mixture of cis- and trans-isomers.[7] These can be separated for analytical purposes using silica gel column chromatography with a mobile phase such as n-hexane:ethyl acetate (4:1 v/v).[7]
-
Purity and conversion can be monitored using Thin Layer Chromatography (TLC).[7]
-
The final product's identity, purity, and isomer ratio should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
-
Conclusion
p-Menthane-3,8-diol is a significant, naturally sourced insect repellent. Its primary natural origin is the Corymbia citriodora tree; however, its low native concentration necessitates a semi-synthetic approach for commercial viability. This process involves the efficient, acid-catalyzed conversion of citronellal, the main component of the tree's essential oil, into a mixture of cis- and trans-PMD isomers. The methodologies for this conversion are well-established, allowing for the production of a high-purity, high-yield product that forms the basis of effective biopesticide formulations. Further research into optimizing catalytic processes and elucidating the specific enzymatic pathways in C. citriodora could lead to even more efficient and sustainable production methods.
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Corymbia citriodora - Wikipedia [en.wikipedia.org]
- 5. Oil of Lemon Eucalyptus (OLE) - Citrefine [citrefine.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of para-menthane 3,8 - diol from <i>Eucalyptus citriodora</i> essential oil for application in mosquito repellent products - ProQuest [proquest.com]
- 8. [PDF] Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products | Semantic Scholar [semanticscholar.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-Menthane-3,8-diol (PMD): Discovery, History, and Core Data
An Introduction to a Leading Natural Insect Repellent
p-Menthane-3,8-diol (PMD) stands as a prominent and effective insect repellent derived from natural sources. This bicyclic monoterpenoid is the active ingredient responsible for the repellent properties of oil of lemon eucalyptus, extracted from the leaves of the Corymbia citriodora tree. Recognized for its efficacy, which is comparable to the synthetic repellent DEET against a variety of arthropod vectors, PMD has garnered significant attention from researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of PMD, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Discovery and History
The journey of p-Menthane-3,8-diol from a natural compound to a commercially available insect repellent is a story of ethnobotanical observation followed by scientific validation and chemical synthesis.
Early Use and the Chinese Connection: The repellent properties of the oil from Corymbia citriodora (formerly Eucalyptus citriodora) were known and utilized in China long before the specific active ingredient was identified. A Chinese product known as Quwenling, containing the oil, has been used as an effective insect repellent for many years.[1]
Scientific Identification and Validation: The repellent effect of PMD was scientifically discovered by the industry in the 1960s.[2] Subsequent research confirmed that PMD is the primary component responsible for the repellent activity of the oil of lemon eucalyptus.[1]
Chemical Synthesis and Commercialization: While PMD is found in the essential oil of Corymbia citriodora leaves, its natural concentration is relatively low, typically around 1-2%.[2] To obtain higher concentrations for commercial use, the essential oil is refined to increase the PMD content to up to 70%.[2] This process often involves the acid-catalyzed cyclization of citronellal, which is the main component of the essential oil.[2] This synthetic route, which mimics a natural process that occurs as the leaves age, has made the large-scale production of PMD economically viable. Some commercial PMD products are also produced from synthetic citronellal.[2]
Regulatory Recognition: The efficacy and safety of PMD have led to its recognition by major regulatory bodies. In the United States, oil of lemon eucalyptus (OLE), the refined oil rich in PMD, is registered with the Environmental Protection Agency (EPA) as a biopesticide.[3] The Centers for Disease Control and Prevention (CDC) also recommends PMD as an effective alternative to DEET for repelling mosquitoes.
Physical and Chemical Properties
p-Menthane-3,8-diol is a colorless, crystalline solid with a faint minty, herbaceous odor.[4] It is a diol and a terpenoid with the chemical formula C₁₀H₂₀O₂.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₂ | [5] |
| Molar Mass | 172.268 g·mol⁻¹ | [2] |
| Appearance | White to off-white waxy solid/crystals | [1][6] |
| Odor | Faint minty, herbaceous, eucalyptus-like | [4][6] |
| Density | 1.009 g/cm³ | [2][5] |
| Melting Point | 34-35 °C | [6] |
| Boiling Point | 266-268 °C at 760 mmHg | [5][6] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [6] |
| Water Solubility | 670.7 mg/L at 25 °C (estimated) | [6] |
| logP (o/w) | 1.374 (estimated) | [6] |
| Refractive Index | 1.486 | [5] |
Experimental Protocols
Extraction of Citronellal-rich Essential Oil from Corymbia citriodora by Steam Distillation
This protocol describes a general method for the laboratory-scale extraction of essential oil from Corymbia citriodora leaves, which is rich in citronellal, the precursor for PMD synthesis.
Materials and Equipment:
-
Fresh or dried leaves of Corymbia citriodora
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)
-
Heating mantle or hot plate
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Plant Material: Weigh a known amount of Corymbia citriodora leaves. The leaves can be used whole or chopped to increase the surface area for more efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place distilled water in the boiling flask (approximately half to two-thirds full). Place the plant material in the biomass flask. Ensure all glass joints are securely connected.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating water, causing it to condense back into a liquid.
-
Collection: Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in the receiver.
-
Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl the mixture and then decant or filter the dried oil into a clean, dry storage vial.
-
Analysis: The resulting essential oil, rich in citronellal, can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine its composition.
Synthesis of p-Menthane-3,8-diol from Citronellal
This protocol details the acid-catalyzed cyclization of citronellal to produce p-Menthane-3,8-diol.
Materials and Equipment:
-
(+)-Citronellal or citronellal-rich essential oil
-
Dilute aqueous sulfuric acid (e.g., 0.25% w/w)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Organic solvent for extraction (e.g., n-heptane or toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Crystallization dish
-
Freezer or cooling bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dilute aqueous sulfuric acid solution.
-
Addition of Citronellal: While stirring, slowly add the citronellal to the acid solution. The typical weight ratio of aqueous sulfuric acid solution to citronellal is between 1:1 and 4:1.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-60 °C) and maintain the reaction with stirring for a specified time (e.g., 6-11 hours).[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization and Extraction: Neutralize the reaction mixture by adding a sodium bicarbonate solution until the aqueous layer is slightly alkaline. Extract the product with an organic solvent (e.g., n-heptane). Separate the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Purification by Recrystallization:
-
Dissolve the crude PMD product in a minimal amount of a suitable hot solvent (e.g., n-heptane).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in a freezer or an ice bath (e.g., -10 °C or lower) for several hours to maximize crystal formation.[7]
-
Collect the purified PMD crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals to obtain the final product.
-
Repellent Efficacy
Numerous studies have demonstrated the high repellent efficacy of PMD against a broad spectrum of biting arthropods, including mosquitoes and ticks. Its performance is often compared to DEET, the synthetic standard for insect repellents.
| Repellent Formulation | Insect Species | Assay Type | Efficacy Measure | Result | Source |
| 30% PMD | Aedes aegypti | Arm-in-cage | ED₉₅ | 0.25 mg/cm² | [8] |
| 30% PMD-vanillin | Aedes aegypti | Arm-in-cage | ED₉₅ | 0.24 mg/cm² | [8] |
| 20% DEET | Aedes aegypti | Arm-in-cage | ED₉₅ | 0.09 mg/cm² | [8] |
| 30% PMD | Aedes aegypti | Arm-in-cage | Half-life | 2.23 hours | [8] |
| 30% PMD-vanillin | Aedes aegypti | Arm-in-cage | Half-life | 3.8 hours | [8] |
| 20% DEET | Aedes aegypti | Arm-in-cage | Half-life | 2.74 hours | [8] |
| 15% PMD | Aedes aegypti | Arm-in-cage | Complete Protection Time (Median) | 0.5 hours | [2] |
| 15% DEET | Aedes aegypti | Arm-in-cage | Complete Protection Time (Median) | 0.5 hours | [2] |
| 15% PMD | Anopheles stephensi | Arm-in-cage | Complete Protection Time (Median) | 1 hour | [2] |
| 15% DEET | Anopheles stephensi | Arm-in-cage | Complete Protection Time (Median) | 2 hours | [2] |
| 15% PMD | Culex quinquefasciatus | Arm-in-cage | Complete Protection Time (Median) | 0.5 hours | [2] |
| 15% DEET | Culex quinquefasciatus | Arm-in-cage | Complete Protection Time (Median) | 2 hours | [2] |
| 15% PMD | Mixed mosquito species | Field study | Complete Protection Time (Median) | ≥ 6 hours | [2] |
| 15% DEET | Mixed mosquito species | Field study | Complete Protection Time (Median) | ≥ 6 hours | [2] |
| Not specified | Ixodes scapularis | Semi-field trial | Detachment within 3 min | 42% - 87% | [9] |
Mechanism of Action: Signaling Pathways and Logical Relationships
The primary mechanism by which PMD repels insects is through its interaction with their olfactory system. It is believed to interfere with the insect's ability to detect attractant odors from a host.[1] This interference likely occurs at the level of the odorant receptors (ORs) located on the antennae and maxillary palps of the insect.
Insects detect volatile chemical cues through olfactory sensory neurons (OSNs). Each OSN expresses a specific odorant receptor protein that binds to certain odorants. This binding event triggers a signaling cascade that ultimately leads to an electrical signal being sent to the insect's brain, which then processes the information and elicits a behavioral response (e.g., attraction to a host).
Repellents like PMD are thought to act as antagonists at these odorant receptors. By binding to the ORs, they may prevent the binding of attractant molecules or inhibit the receptor's activation, effectively "blinding" the insect to the presence of a host.
Experimental and Developmental Workflow
The development of a PMD-based insect repellent follows a logical progression from sourcing the active ingredient to final product efficacy testing. This workflow ensures the production of a safe and effective product.
References
- 1. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eopaa.com.au [eopaa.com.au]
- 4. Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal using a polymer-supported scandium triflate catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zanzaratigre.uniud.it [zanzaratigre.uniud.it]
- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 8. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemical structure and stereoisomers of p-Menthane-3,8-diol
An In-depth Technical Guide to p-Menthane-3,8-diol: Chemical Structure and Stereoisomers
Introduction
p-Menthane-3,8-diol (PMD) is a monoterpenoid diol naturally occurring in the essential oil of Corymbia citriodora (formerly Eucalyptus citriodora)[][2]. It is a well-recognized and effective insect repellent, considered a biopesticide alternative to synthetic compounds like DEET. The biological activity of PMD is intrinsically linked to its molecular structure and, most critically, its stereochemistry. This guide provides a detailed examination of the chemical structure of p-Menthane-3,8-diol and a comprehensive analysis of its stereoisomers for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure
p-Menthane-3,8-diol is built upon a p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively[3]. In PMD, the core structure is further functionalized with two hydroxyl groups located at positions 3 and 8 (the latter being on the isopropyl side chain)[4][5].
-
IUPAC Name: 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[4]
-
CAS Number: 42822-86-6 (for the mixture of isomers)[][2][4][6][7]
-
Molecular Weight: 172.26 g/mol []
The molecule possesses three stereocenters on the cyclohexane ring, which gives rise to a number of possible stereoisomers[2].
Stereoisomers of p-Menthane-3,8-diol
The presence of three chiral centers in the p-menthane-3,8-diol structure allows for a total of 2³ = 8 possible stereoisomers[2]. These isomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
A primary classification of these diastereomers is based on the relative orientation of the substituents on the cyclohexane ring, leading to cis and trans isomers. The relationship between the hydroxyl group at position 3 and the hydroxypropyl group at position 1 determines this distinction. Commercial PMD is typically a complex mixture of these cis and trans isomers[2][5]. The insect repellent activity can vary significantly between stereoisomers, with research indicating that the (1R)-(+)-cis isomer exhibits the highest and most prolonged repellency against mosquitoes like Aedes aegypti[9].
Below is a diagram illustrating the relationship between the primary isomeric forms of p-Menthane-3,8-diol.
Caption: Stereoisomeric relationships of p-Menthane-3,8-diol.
Quantitative Data
The physical properties of p-Menthane-3,8-diol isomers vary, which is critical for their separation and characterization. The table below summarizes key quantitative data for the cis and trans diastereomers.
| Property | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol | p-Menthane-3,8-diol (Isomer Mix) |
| Melting Point | 82 °C[10] | 34-35 °C[11] or 74 °C[10] | Not Available |
| Boiling Point | Not Available | 267-268 °C @ 760 mmHg[11] | 267.58 °C @ 760 mmHg (est.)[3] |
| Appearance | White crystals[8] | White crystals (est.)[11] | Colorless solid/liquid |
| Purity (Typical) | 98%[8] | 95+%[11] | 95%[12] |
| CAS Number | Not specified for isomer | 3564-98-5[11][13][14] | 42822-86-6[][2][4][6][7] |
Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in the specific enantiomeric composition or purity of the samples analyzed.
Experimental Protocols
Synthesis via Acid-Catalyzed Cyclization of Citronellal
The industrial synthesis of PMD is commonly achieved through the acid-catalyzed intramolecular cyclization and hydration of citronellal, a monoterpenoid aldehyde derived from the essential oil of C. citriodora[9].
Methodology:
-
Reactant Preparation: Citronellal is added to an aqueous solution containing a catalytic amount of acid. Sulfuric acid (H₂SO₄) is commonly used.
-
Reaction: The mixture is stirred at a controlled temperature. The reaction conditions can be tuned to favor the formation of specific stereoisomers[9].
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized. The organic phase is separated, dried, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, is then purified.
Isomer Separation and Analysis
Methodology:
-
Chromatographic Separation: The diastereomeric mixture of cis- and trans-PMD can be separated using column chromatography on silica gel[10]. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC).
-
Structural Analysis: The purified isomers are structurally characterized using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the relative stereochemistry of the hydroxyl and hydroxypropyl groups[10].
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic hydroxyl (-OH) functional group stretches[10].
-
The workflow for a typical synthesis and analysis protocol is outlined below.
Caption: Synthesis and purification workflow for PMD isomers.
Conclusion
p-Menthane-3,8-diol is a structurally complex molecule whose utility, particularly as an insect repellent, is highly dependent on its stereochemical configuration. A thorough understanding of its structure, the properties of its various stereoisomers, and the protocols for its synthesis and purification are essential for the development of effective and optimized PMD-based products. This guide provides a foundational technical overview to support further research and application in this field.
References
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for p-Menthane-3,8-diol (HMDB0036145) [hmdb.ca]
- 4. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Menthane-3,8-diol | 42822-86-6 [chemicalbook.com]
- 6. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 7. accustandard.com [accustandard.com]
- 8. (+)-CIS-P-MENTHANE-3, 8-DIOL - Technical Grade Compound at an Attractive Price [nacchemical.com]
- 9. p-Menthane-3,8-diol | 42822-86-6 | Benchchem [benchchem.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. trans-para-menthane-3,8-diol, 3564-98-5 [thegoodscentscompany.com]
- 12. p-Menthane-3,8-diol - 95% | 42822-86-6 | FM143181 [biosynth.com]
- 13. p-Menthane-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]
- 14. scbt.com [scbt.com]
p-Menthane-3,8-diol CAS number 42822-86-6 information
An In-depth Technical Guide to p-Menthane-3,8-diol (CAS: 42822-86-6)
Introduction
p-Menthane-3,8-diol (PMD) is a naturally occurring monoterpenoid diol with the chemical formula C₁₀H₂₀O₂.[1] It is the active ingredient in some insect repellents and is also known by the names para-menthane-3,8-diol and menthoglycol.[1][2] PMD is found in the essential oil of Corymbia citriodora (formerly Eucalyptus citriodora), commonly known as lemon eucalyptus.[2] While the natural oil contains low concentrations of PMD (1-2%), a refined version, known as Oil of Lemon Eucalyptus (OLE) or Citriodiol®, can contain up to 70% PMD.[2] Due to its efficacy, which has been shown to be comparable to DEET, PMD is recognized as a biopesticide and a viable alternative to synthetic insect repellents.[3][4] It is registered with various regulatory agencies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[4][5]
Chemical and Physical Properties
p-Menthane-3,8-diol is a colorless compound with a faint, minty, herbaceous, and eucalyptus-like odor.[5] It has a cooling sensation on the skin, reported to be approximately 9.5 times more powerful than (-)-menthol.[5] The molecule has three stereocenters, allowing for eight possible stereoisomers.[2] Commercial PMD is typically a complex mixture of these isomers.[2] The cis isomer is noted to be more active as an insect repellent than the trans isomer.[6]
Table 1: Physical and Chemical Properties of p-Menthane-3,8-diol
| Property | Value | Source |
| CAS Number | 42822-86-6 | |
| Molecular Formula | C₁₀H₂₀O₂ | [6] |
| Molecular Weight | 172.26 g/mol | |
| Appearance | White crystals or colorless viscous liquid | [7][8] |
| Melting Point | 34-35 °C or 82-83 °C (varies by source) | [5][7] |
| Boiling Point | 266-268 °C | [7] |
| Density | 0.976 - 0.982 g/cm³ at 25 °C | [7] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [7] |
| Flash Point | 120 °C (248 °F) | [7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [6][7] |
| logP (o/w) | 1.374 (estimated) | [7] |
Synthesis of p-Menthane-3,8-diol
Synthesis from Citronellal via Acid Catalysis
A common and efficient method for synthesizing p-menthane-3,8-diol is through the acid-catalyzed cyclization of citronellal.[9] This process can be performed using various acid catalysts, including sulfuric acid and lignin-derived carbon acid catalysts.[9][10]
Experimental Protocol (Sulfuric Acid Method): [9]
-
Reaction Setup: A 0.25 wt% aqueous solution of sulfuric acid is heated to 55 °C in a round-bottomed flask with stirring.
-
Addition of Citronellal: (+)-Citronellal is added dropwise to the heated acid solution over a period of 1 hour.
-
Reaction: The reaction mixture is maintained at 55 °C for 10 hours. This typically results in a high conversion of citronellal (around 99%) with a selectivity for p-menthane-3,8-diols of approximately 92%.
-
Quenching: The reaction is quenched by the addition of a 25 wt% aqueous sodium hydroxide solution.
-
Extraction: n-Heptane is added to the mixture to extract the organic products. The organic layer is separated and washed with water.
-
Purification: The organic solution is refluxed to azeotropically remove water. The solution is then cooled to -50 °C and stirred for 20 hours to induce crystallization.
-
Isolation: The crystalline p-menthane-3,8-diol is isolated by filtration, yielding a product of high purity.
Experimental Protocol (Lignin-Derived Carbon Acid Catalyst Method): [10]
A more sustainable approach involves the use of a carbon acid catalyst derived from alkaline lignin. In this method, the conversion of (±)-citronellal can reach as high as 97% with a PMD yield of 86% when using a catalyst prepared by pyrolyzing alkaline lignin at 500 °C. This method highlights the potential for using waste products from the pulp and paper industry as a source for catalysts.[10]
Mechanism of Action as an Insect Repellent
p-Menthane-3,8-diol functions as an effective insect repellent through a multi-faceted mechanism that primarily involves interfering with the sensory perception of insects.[11][12]
-
Olfactory Disruption: PMD emits a strong, distinct odor that is unpleasant to insects, acting as a deterrent and creating a protective barrier when applied to skin or clothing.[12]
-
Sensory Receptor Interference: Beyond its odor, PMD directly interferes with the sensory receptors of insects, disrupting their ability to locate a host.[4][11] This confusion of their sensory mechanisms makes it difficult for them to detect chemical cues from humans and animals.[11]
Applications
The primary application of p-menthane-3,8-diol is as an active ingredient in insect repellents.[5] It is effective against a variety of insects, including mosquitoes and ticks, and is used in products designed to protect against insect-borne diseases like malaria and dengue fever.[11][12]
Beyond its use as an insect repellent, PMD has several other applications:
-
Fragrance and Flavor: Due to its pleasant, lemon-like scent, PMD is used in the fragrance and flavor industry to enhance the aroma of perfumes, soaps, lotions, and household cleaning products.[12] It can also be used to impart a refreshing, citrusy taste to food and beverages.[12]
-
Personal Care Products: PMD possesses antimicrobial properties, which makes it a useful ingredient in personal care products such as shampoos, conditioners, and body washes.[11][12] It can help inhibit the growth of bacteria and fungi.[11]
-
Cooling Agent: PMD provides a cooling sensation on the skin, similar to menthol, making it a suitable ingredient for topical formulations designed to soothe skin irritations.[6][7]
Safety and Regulation
p-Menthane-3,8-diol is generally considered safe for topical use on human skin and is recommended by health authorities as an effective insect repellent.[4][12] Safety data indicate low toxicity and minimal skin irritation when used as directed.[4] It is approved for use on children over three years old.[4]
Regulatory bodies that have approved or registered PMD include:
-
U.S. Environmental Protection Agency (EPA): Registered as a "biopesticide repellent".[3]
-
U.S. Centers for Disease Control and Prevention (CDC): Recommends PMD as an effective insect repellent.[4]
-
European Biocidal Products Regulation (BPR): Notified under its generic name "PMD rich botanic oil".[2]
-
Canada's Pest Management Regulatory Agency: Registered under the generic name "PMD and related oil of lemon eucalyptus compounds".[2]
It is important to note that while PMD has a good safety profile, some safety data sheets indicate it can be a skin and eye irritant.[13] As with any chemical, it is essential to handle PMD with appropriate care and follow safety guidelines.
References
- 1. p-Menthane-3,8-diol | 42822-86-6 [chemicalbook.com]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. foreverest.net [foreverest.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. 42822-86-6 | CAS DataBase [m.chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 8. ScenTree - Citrefort™ (CAS N° 42822-86-6) [scentree.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
An In-Depth Technical Guide to the Core Mechanisms of Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability of insects to transmit devastating diseases and cause significant agricultural damage has driven extensive research into effective repellent strategies. Understanding the molecular and physiological mechanisms by which these repellents exert their effects is paramount for the development of novel, safer, and more effective compounds. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of major insect repellents, including DEET, Picaridin, IR3535, and the natural compound p-Menthane-3,8-diol (PMD) from Oil of Lemon Eucalyptus. We delve into the intricate signaling pathways of the insect olfactory and gustatory systems, which are the primary targets of these repellents. This guide summarizes key quantitative data on repellent-receptor interactions, details established experimental protocols for their study, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers in the field.
Introduction
Insect repellents are crucial tools for public health, protecting against vector-borne diseases such as malaria, dengue fever, and Zika virus.[1][2] The most effective repellents primarily act on the insect's sensory systems, disrupting their ability to locate and feed on a host. This disruption can occur through several proposed mechanisms, including masking host odors, activating repellent-sensing neurons, or causing a general state of confusion in the insect's sensory processing.[3][4] The primary sensory modalities targeted by repellents are olfaction (sense of smell) and gustation (sense of taste). Insects possess highly sophisticated chemosensory systems, with a vast array of receptors and intricate neural pathways dedicated to detecting and interpreting chemical cues from their environment. This guide will explore the molecular interactions between common insect repellents and these sensory systems.
Olfactory Mechanism of Action
The insect olfactory system is the primary long-range detection system for host-seeking. Odor molecules, including human skin volatiles and carbon dioxide, are detected by olfactory receptor neurons (ORNs) housed in sensilla, hair-like structures located primarily on the antennae and maxillary palps.[5]
Insect Olfactory Receptors
There are three main families of olfactory receptors in insects:
-
Odorant Receptors (ORs): These form a unique class of ligand-gated ion channels. A typical OR is a heterodimer composed of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[3][6]
-
Ionotropic Receptors (IRs): These are a more ancient family of chemosensory receptors, related to ionotropic glutamate receptors. They typically function as heteromers of a specific IR and a co-receptor, either IR8a or IR25a.[7]
-
Gustatory Receptors (GRs): While primarily involved in taste, some members of the GR family are expressed in olfactory neurons and are responsible for detecting carbon dioxide.[7]
Olfactory Signal Transduction
The binding of an odorant to its specific receptor initiates a signal transduction cascade that leads to the generation of an action potential in the ORN.
-
Ionotropic Signaling: In the case of ORs and IRs, ligand binding directly gates the ion channel, leading to a rapid influx of cations (such as Na+ and Ca2+) and depolarization of the neuron.[8]
-
Metabotropic Signaling: There is also evidence for the involvement of G-protein coupled signaling pathways in insect olfaction. Ligand binding to an OR can activate a G-protein (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger can then modulate the activity of the ion channel, often leading to a more sustained response.[8]
Repellent Interactions with the Olfactory System
-
DEET (N,N-diethyl-3-methylbenzamide): DEET is known to interact with the OR-Orco complex.[3][9][10] Studies have shown that DEET can inhibit odor-evoked currents mediated by this complex, effectively "masking" the scent of a host.[9][10] It has been proposed that DEET acts as a non-competitive inhibitor of ORs. Some research also suggests that DEET can directly activate certain ORNs, leading to a repellent behavioral response.[4]
-
Picaridin (Icaridin): Picaridin's mode of action is thought to be similar to DEET, involving interactions with the olfactory system. However, some studies suggest it may not strongly activate olfactory neurons but rather reduces the volatility of attractive host odors, acting as a chemical mask.[6] It has been shown to activate specific gustatory neurons, indicating a multimodal action.[8][11]
-
IR3535 (Ethyl butylacetylaminopropionate): IR3535 also modulates olfactory neuron responses.[9][10] Recent evidence points to a novel mechanism involving the activation of muscarinic acetylcholine receptors (mAChRs), a type of G-protein coupled receptor, in the insect nervous system.[9][10] This suggests a more complex mode of action beyond direct interaction with peripheral chemoreceptors.
-
Oil of Lemon Eucalyptus (p-Menthane-3,8-diol - PMD): PMD is a natural repellent that is thought to act by masking the environmental cues that mosquitoes use to locate their target.[12] There is growing evidence that PMD and other natural repellents like citronellal act as activators of Transient Receptor Potential (TRP) channels, specifically the TRPA1 channel, which are involved in sensing noxious stimuli.[13]
Gustatory Mechanism of Action
While olfaction is crucial for long-range host detection, the gustatory system plays a key role in the final decision to bite and feed. Gustatory receptor neurons (GRNs) are located in sensilla on the labellum (mouthparts), tarsi (feet), and wing margins.[14] This allows insects to "taste" a surface upon contact.
Insect Gustatory Receptors
The primary receptors involved in taste are the Gustatory Receptors (GRs). These are part of the same large gene family as the olfactory GRs involved in CO2 detection. Different GRs are tuned to detect specific categories of tastants:
-
Sugars: Detected by a heterodimer of two GRs.
-
Bitter Compounds: A diverse range of GRs are involved in the detection of potentially toxic or aversive compounds.
-
Salts and Water: Other GRs and potentially other receptor types are involved in sensing these substances.
Gustatory Signal Transduction
Similar to olfaction, gustatory signaling involves both ionotropic and metabotropic pathways. The detection of bitter compounds, which is most relevant to repellent action, is primarily mediated by G-protein coupled receptor (GPCR) signaling.
Upon binding of a bitter compound (or repellent) to a GR, a G-protein (often involving gustducin in mammals, with analogous proteins in insects) is activated. This initiates a downstream cascade, typically involving Phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn opens a Transient Receptor Potential (TRP) channel (e.g., TRPM5 in mammals), leading to cation influx and depolarization of the GRN.[6][15]
Repellent Interactions with the Gustatory System
Several studies have demonstrated that common insect repellents directly activate bitter-sensing GRNs.
-
DEET: Electrophysiological recordings have shown that DEET elicits dose-dependent responses from bitter-sensitive GRNs in mosquitoes.[3] This activation of the bitter taste pathway is thought to contribute to its repellent effect upon contact.
-
Picaridin and IR3535: These repellents also stimulate bitter-sensitive GRNs in a manner similar to DEET.[8][11]
-
Natural Repellents: Many plant-derived compounds with repellent properties are known to be bitter, and it is likely that they also act through the gustatory system by activating bitter-sensing GRNs.
Quantitative Data on Repellent-Receptor Interactions
The following tables summarize available quantitative data on the interactions of common insect repellents with their molecular targets. It is important to note that this is an active area of research, and data may vary depending on the insect species and experimental methodology.
Table 1: Olfactory Receptor Interactions
| Repellent | Target | Insect Species | Method | Parameter | Value | Reference |
| DEET | Orco co-receptor | Drosophila melanogaster | Electrophysiology | Inhibition of odor-evoked currents | Yes | [3][9][10] |
| IR3535 | Muscarinic Acetylcholine Receptor (M1-mAChR) | Periplaneta americana (cockroach) | Molecular Docking | Binding Energy | -6.2 ± 0.4 kcal/mol | [9][10] |
| IR3535 | Muscarinic Acetylcholine Receptor (M1-mAChR) | Periplaneta americana | Calcium Imaging | Max response | 10 nM | [16] |
Table 2: Gustatory Receptor Interactions
| Repellent | Target | Insect Species | Method | Parameter | Value | Reference |
| DEET | Bitter-sensitive GRN | Anopheles quadrimaculatus | Electrophysiology | Max activity | 0.08% (~4.2 mM) | [3] |
| Picaridin | Bitter-sensitive GRN | Anopheles quadrimaculatus | Electrophysiology | Dose-dependent response | Yes | [8] |
| IR3535 | Bitter-sensitive GRN | Anopheles quadrimaculatus | Electrophysiology | Dose-dependent response | Yes | [8] |
Table 3: Behavioral Responses
| Repellent | Insect Species | Assay | Parameter | Value | Reference |
| 15% PMD | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | Arm-in-cage | Median Complete Protection Time | 0.5 - 1 hour | [17] |
| 15% DEET | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | Arm-in-cage | Median Complete Protection Time | 0.5 - 2 hours | [17] |
| Citronellal | Aedes albopictus | Wind Tunnel Olfactometer | Behavioral Response | Repellent at 96%, Attractant at 6% | [16] |
| DEET | Anopheles minimus, Anopheles dirus | Excito-repellency test | Escape Response | Higher in afternoon and late night |
Key Experimental Protocols
The study of insect repellent mechanisms of action relies on a variety of specialized techniques. Below are outlines of key experimental protocols.
Single-Sensillum Recording (SSR) from Labellum
This electrophysiological technique allows for the direct recording of action potentials from individual GRNs in response to chemical stimuli.
Objective: To measure the dose-dependent response of bitter-sensitive GRNs to a repellent.
Methodology:
-
Mosquito Preparation: Anesthetize a female mosquito on ice. Mount the mosquito on a microscope slide using double-sided tape, with the proboscis extending over the edge. Immobilize the labellum with a thin strip of tape.[3]
-
Electrode Preparation: Prepare a reference electrode from a pulled glass capillary filled with saline solution and insert it into the mosquito's eye. The recording electrode is also a saline-filled glass capillary, into which the test compound is dissolved.[3]
-
Recording: Under a microscope, bring the recording electrode into contact with a single gustatory sensillum on the labellum. A micromanipulator is used for precise positioning.[3]
-
Stimulation and Data Acquisition: Apply the recording electrode containing the repellent to the sensillum. Record the resulting electrical activity using a high-impedance amplifier. Action potentials are amplified, filtered, and digitized for analysis.[3]
-
Data Analysis: Spike sorting software is used to distinguish the action potentials from different neurons within the same sensillum based on their amplitude and shape. The firing rate (spikes/second) is then calculated for each neuron in response to different concentrations of the repellent.[3]
In Vitro Functional Assay of Insect Receptors
This involves expressing insect receptors in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) to study their function in a controlled environment.
Objective: To determine if a repellent directly activates or inhibits a specific olfactory or gustatory receptor.
Methodology:
-
Cloning and Expression: Clone the gene for the insect receptor of interest (e.g., an OrX/Orco complex or a GR) into an expression vector. Transfect the vector into a suitable cell line (e.g., HEK293 cells).
-
Calcium Imaging: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Perfuse the cells with a solution containing the repellent at various concentrations.
-
Data Acquisition: Use a fluorescence microscope to measure changes in intracellular calcium concentration upon application of the repellent. An increase in fluorescence indicates receptor activation.
-
Data Analysis: Generate dose-response curves by plotting the change in fluorescence against the repellent concentration. From these curves, EC50 (for activation) or IC50 (for inhibition) values can be calculated.[16]
Behavioral Assays
Behavioral assays are essential for determining the overall repellent effect of a compound on the insect.
Objective: To quantify the repellent efficacy of a compound in a controlled setting.
Example: Arm-in-Cage Assay
-
Mosquito Rearing: Use a standardized laboratory strain of mosquitoes (e.g., Aedes aegypti), ensuring they are of a consistent age and are host-seeking.
-
Repellent Application: Apply a known concentration and volume of the repellent formulation to a defined area on a human volunteer's forearm. A control arm is treated with the solvent alone.
-
Exposure: The volunteer inserts the treated forearm into a cage containing a known number of female mosquitoes.[17]
-
Data Collection: Record the time to the first bite (Complete Protection Time) or the number of landings and biting attempts over a set period.[17]
-
Data Analysis: Compare the results from the repellent-treated arm to the control arm to calculate the percent repellency.[17]
Conclusion and Future Directions
The mechanisms of action of insect repellents are complex and multifaceted, involving interactions with both the olfactory and gustatory systems. While significant progress has been made in identifying the molecular targets of major repellents like DEET, the precise nature of these interactions and the downstream signaling events are still being elucidated. The discovery of novel targets, such as muscarinic acetylcholine receptors for IR3535 and TRP channels for natural repellents, opens up new avenues for the rational design of next-generation repellents.
Future research should focus on:
-
Quantitative Characterization: Obtaining more precise quantitative data (e.g., binding affinities, EC50, IC50) for a wider range of repellents and insect species.
-
Structural Biology: Elucidating the three-dimensional structures of repellent-receptor complexes to understand the molecular basis of their interactions.
-
Neuroethology: Investigating how the signals from different sensory pathways are integrated in the insect brain to produce a behavioral output.
-
Synergistic Effects: Exploring the potential for combining repellents with different modes of action to enhance efficacy and reduce the development of resistance.
A deeper understanding of the core mechanisms of insect repellency will be instrumental in developing innovative and sustainable strategies to protect human health and agriculture from the significant threats posed by insects.
References
- 1. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Olfaction in Anopheles mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | G Protein-Coupled Receptors in Taste Physiology and Pharmacology [frontiersin.org]
- 5. The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sense - Wikipedia [en.wikipedia.org]
- 12. Molecular and Cellular Designs of Insect Taste Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
The Cooling Sensation Mechanism of p-Menthane-3,8-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthane-3,8-diol (PMD) is a monoterpene diol recognized for its cooling properties, which are primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide provides an in-depth exploration of the molecular mechanisms underlying PMD-induced cooling sensations. It details the interaction of PMD with TRPM8, potential off-target effects on other thermosensitive ion channels such as TRPA1, and the subsequent intracellular signaling cascades. This document also outlines comprehensive experimental protocols for the quantitative assessment of PMD's activity and provides a framework for future research and drug development endeavors.
Introduction
The sensation of cold is a critical sensory modality that alerts organisms to environmental temperature changes. This perception is mediated by a specialized class of ion channels known as thermosensitive Transient Receptor Potential (TRP) channels. Among these, TRPM8 has been identified as the principal molecular sensor for innocuous cold temperatures (below ~26°C) and for the cooling sensation induced by chemical agents like menthol and, by extension, p-Menthane-3,8-diol (PMD).[1][2] Understanding the precise mechanism by which PMD activates TRPM8 is crucial for the development of novel cooling agents, analgesics, and other therapeutic compounds targeting thermosensation pathways.
Core Mechanism: TRPM8 Activation
The primary mechanism by which PMD elicits a cooling sensation is through the direct activation of the TRPM8 ion channel, a non-selective cation channel highly expressed in a subset of sensory neurons of the dorsal root and trigeminal ganglia.[1]
Molecular Interaction with TRPM8
While the exact binding site of PMD on the TRPM8 channel has not been definitively elucidated in publicly available literature, it is hypothesized to interact with a specific binding pocket within the transmembrane domains of the channel, similar to menthol.[3] This interaction is thought to induce a conformational change in the channel protein, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺.
Downstream Signaling Cascade
The activation of TRPM8 by PMD initiates a cascade of intracellular events within the sensory neuron:
-
Depolarization: The influx of cations through the opened TRPM8 channel leads to the depolarization of the neuronal membrane.
-
Action Potential Generation: If the depolarization reaches the threshold potential, it triggers the generation of action potentials.
-
Signal Transmission: These action potentials propagate along the sensory nerve fiber to the central nervous system, where they are interpreted as a cooling sensation.
-
Calcium Signaling: The influx of Ca²⁺ also acts as a second messenger, activating various intracellular signaling pathways that can modulate neuronal excitability and gene expression.
References
Preliminary Toxicity Profile of p-Menthane-3,8-diol: A Technical Overview for Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid and the active ingredient in the repellent Citriodiol®. With increasing interest in naturally derived active compounds, a thorough understanding of the toxicological profile of PMD is essential for researchers, scientists, and drug development professionals. This technical guide provides a consolidated overview of preliminary toxicity studies on PMD, presenting quantitative data, detailed experimental methodologies based on standardized guidelines, and visual representations of metabolic pathways and experimental workflows.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from acute toxicity, irritation, and sensitization studies conducted on p-Menthane-3,8-diol.
Table 1: Acute Toxicity of p-Menthane-3,8-diol
| Study Type | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | >2000 mg/kg bw | [1][2] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >2000 mg/kg bw | [1][2] |
Table 2: Irritation Potential of p-Menthane-3,8-diol
| Study Type | Species | Tissue | Classification | Reference |
| Skin Irritation | Rabbit | Skin | Mild Irritant (Not classified) | [1][2] |
| Eye Irritation | Rabbit | Eye | Severe/Moderate Irritant | [1][2] |
Table 3: Skin Sensitization Potential of p-Menthane-3,8-diol
| Study Type | Species | Result | Reference |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [1][3] |
Table 4: Genetic Toxicity of p-Menthane-3,8-diol
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | With and Without | Non-mutagenic | |
| In vitro Chromosome Aberration Test | Mammalian Cells | With and Without | Non-clastogenic |
Experimental Protocols
The following sections detail the methodologies for the key toxicity studies, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Test Principle: The acute oral toxicity test provides information on the hazardous effects that might arise from a single oral ingestion of a substance. The method involves the administration of the test substance to animals in a stepwise procedure using a limited number of animals at each step.
-
Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally slightly more sensitive) are used.
-
Procedure:
-
Animals are fasted prior to dosing (food, but not water is withheld).
-
The test substance, p-Menthane-3,8-diol, is administered in a single dose by gavage using a stomach tube. Corn oil is a suitable vehicle.
-
A starting dose of 2000 mg/kg body weight is typically used for substances with an expected low order of toxicity.
-
Animals are observed individually after dosing at least once during the first 30 minutes, periodically during the first 24 hours, with special attention given during the first 4 hours, and daily thereafter, for a total of 14 days.
-
Observations include changes in skin and fur, eyes and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behaviour pattern.
-
Body weights are recorded weekly.
-
At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
-
Acute Dermal Toxicity (as per OECD Guideline 402)
-
Test Principle: This study provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
p-Menthane-3,8-diol is applied uniformly over an area which is approximately 10% of the total body surface area.
-
The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
A limit test at a dose of 2000 mg/kg body weight is initially performed.
-
Animals are observed for mortality and clinical signs at 1, 24, 48, and 72 hours and then daily for 14 days.
-
Body weights are recorded weekly.
-
Skin Irritation (as per OECD Guideline 404)
-
Test Principle: This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits are used for this study.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL aliquot of p-Menthane-3,8-diol is applied to a small area of skin under a gauze patch.
-
The patch is secured with tape for a 4-hour exposure period.
-
Following exposure, the patch is removed and the skin is wiped to remove any residual test substance.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
The degree of skin reaction is scored according to a standardized scale.
-
Eye Irritation (as per OECD Guideline 405)
-
Test Principle: This study evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test Animals: A single albino rabbit is typically used in an initial test.
-
Procedure:
-
A 0.1 mL volume of liquid p-Menthane-3,8-diol is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second after instillation.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
The cornea, iris, and conjunctivae are scored for the severity of any lesions.
-
Skin Sensitization (as per OECD Guideline 406 - Buehler Test)
-
Test Principle: The Buehler test is a non-adjuvant method used to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).
-
Test Animals: Guinea pigs are used for this assay.
-
Procedure:
-
Induction Phase:
-
A topical application of p-Menthane-3,8-diol at a concentration that produces mild irritation is applied to the flank of the test animals under an occlusive patch for 6 hours.
-
This induction exposure is repeated 3 times a week for 3 weeks.
-
-
Challenge Phase:
-
Two weeks after the last induction exposure, a challenge patch containing a non-irritating concentration of PMD is applied to a previously untreated site on the test animals and a control group (not previously exposed).
-
The patches are removed after 6 hours.
-
The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and scored for erythema and edema.
-
A substance is considered a sensitizer if a reaction is observed in the test group that is significantly greater than in the control group.
-
-
Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
-
Test Principle: This in vitro assay is used to detect gene mutations induced by a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively.
-
Procedure:
-
The tester strains are exposed to various concentrations of p-Menthane-3,8-diol, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The mixture is incubated and then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.
-
After incubation for 48-72 hours, the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
-
Visualizations
The following diagrams illustrate the hypothesized metabolic pathway of p-Menthane-3,8-diol and a typical workflow for an in vivo toxicity study.
Caption: Generalized workflow for an in vivo toxicity study.
Caption: Hypothesized metabolic pathway of p-Menthane-3,8-diol.
Summary and Conclusion
The available preliminary toxicity data for p-Menthane-3,8-diol indicate a favorable safety profile for its intended use as a topical insect repellent. It exhibits low acute oral and dermal toxicity and is not a skin sensitizer. The primary hazard identified is eye irritation. Genotoxicity studies have not revealed any mutagenic or clastogenic potential. While detailed metabolic studies specifically on PMD are limited, its structural similarity to menthol suggests that it is likely metabolized through oxidation and glucuronidation pathways before being excreted. Further studies to fully elucidate its metabolic fate and to confirm the long-term safety profile are warranted for broader pharmaceutical applications.
References
- 1. ncfhp.ncdhhs.gov [ncfhp.ncdhhs.gov]
- 2. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of p-Menthane-3,8-diol from Citronellal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthane-3,8-diol (PMD) is a highly effective and naturally derived insect repellent, making its stereoselective synthesis a topic of significant interest in the chemical and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of PMD from citronellal, a readily available monoterpenoid. The synthesis primarily proceeds via an acid-catalyzed intramolecular carbonyl-ene reaction. Two distinct protocols are presented: a traditional approach using sulfuric acid and a greener method employing citric acid. These protocols are designed to be reproducible and scalable for research and development purposes.
Introduction
The stereoselective synthesis of p-menthane-3,8-diol from citronellal is a classic example of an acid-catalyzed cyclization followed by hydration. The reaction can be performed as a one-pot synthesis, which is efficient and cost-effective. The key step is the intramolecular carbonyl-ene reaction of citronellal, which forms an isopulegol intermediate. This intermediate is then hydrated to yield the final product, p-menthane-3,8-diol. The stereochemistry of the final product is influenced by the choice of catalyst and reaction conditions. Weaker acid sites on a catalyst tend to favor the direct formation of PMD.[1] This document outlines two effective methods for this conversion, providing a basis for further optimization and development.
Reaction Pathway
The synthesis of p-menthane-3,8-diol from citronellal proceeds through the following general pathway:
Caption: General reaction pathway for the synthesis of p-menthane-3,8-diol from citronellal.
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Synthesis
This protocol is a robust method that provides high conversion and selectivity.
Materials:
-
Citronellal (or Eucalyptus citriodora essential oil with high citronellal content)
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
n-Heptane (for crystallization)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask (250 mL, 2-necked)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL 2-necked round-bottom flask equipped with a magnetic stir bar, combine 25 g of Eucalyptus citriodora essential oil (or pure citronellal) and the desired volume of 0.25% aqueous sulfuric acid solution.
-
Reaction: Stir the biphasic mixture vigorously at 50°C for 5-11 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of citronellal), allow the mixture to cool to room temperature. The organic layer will separate from the aqueous layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Crystallization: The crude product can be crystallized from n-heptane at -50°C for 20 hours to yield purified p-menthane-3,8-diol.
-
Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel, wash with cold n-heptane, and dry under vacuum.
Analysis:
-
The purity and isomeric ratio (cis/trans) of the product can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Citric Acid Catalyzed "Green" Synthesis
This protocol utilizes a more environmentally benign acid catalyst.[2]
Materials:
-
Eucalyptus citriodora essential oil (containing ~74% (+)-citronellal)
-
Citric acid, 7% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, charge 3.7 g (approximately 24.0 mmol) of Eucalyptus citriodora oil and an appropriate volume of a 7 wt% citric acid aqueous solution (e.g., 5.25–22 g).[2]
-
Reaction: Heat the biphasic mixture to 50°C under vigorous agitation (e.g., 450 rpm) for 15 hours.[2]
-
Work-up: After cooling to room temperature, allow the mixture to stand for several hours for complete phase separation.
-
Separation: Carefully separate the organic phase from the aqueous phase.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). The resulting product is a mixture containing PMD, unreacted citronellal, and other components of the essential oil.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of p-menthane-3,8-diol.
Data Presentation
The following table summarizes the quantitative data from the described synthetic methods.
| Parameter | Sulfuric Acid Method | Citric Acid Method | Lignin-Derived Carbon Acid Catalyst |
| Catalyst | 0.25% H₂SO₄ | 7% Citric Acid | Pyrolyzed Alkaline Lignin |
| Starting Material | Citronellal | (+)-Citronellal in E. citriodora oil | (±)-Citronellal |
| Temperature | 50°C | 50°C | Not Specified |
| Reaction Time | 11 hours | 15 hours | Not Specified |
| Conversion of Citronellal | 97.9% | 82%[2] | 97%[1] |
| Selectivity for PMD | 92.3% | 80%[2] | Not Specified |
| Isolated Yield of PMD | 80% (after crystallization) | Not Specified | 86%[1] |
| cis/trans PMD Ratio | 2.18 (from a specific run) | Not specified, but forms both | Not Specified |
Conclusion
The stereoselective synthesis of p-menthane-3,8-diol from citronellal can be achieved through various acid-catalyzed methods. The choice of catalyst and reaction conditions significantly impacts the conversion, selectivity, and stereochemical outcome of the reaction. The protocols provided herein offer a starting point for the laboratory-scale synthesis of PMD. For large-scale production, further optimization may be necessary to improve efficiency, reduce costs, and minimize environmental impact. The use of heterogeneous catalysts, such as the lignin-derived carbon acid, presents a promising avenue for sustainable PMD synthesis.[1]
References
Application Notes and Protocols for the Green Synthesis of p-Menthane-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various green synthesis methods of p-Menthane-3,8-diol (PMD), a naturally derived and highly effective insect repellent.[1][2] These methods focus on environmentally benign approaches, including the use of sustainable catalysts, greener solvents, and alternative energy sources, offering safer and more efficient alternatives to traditional synthetic routes.
Introduction to p-Menthane-3,8-diol (PMD)
p-Menthane-3,8-diol (PMD) is a monoterpenoid found in the essential oil of Eucalyptus citriodora (also known as Corymbia citriodora). It is recognized as a safe and effective alternative to synthetic insect repellents like N,N-diethyl-m-toluamide (DEET).[1][2] The synthesis of PMD typically involves the acid-catalyzed cyclization and hydration of citronellal, a major component of citronella oil.[3][4] Green chemistry principles are increasingly being applied to the synthesis of PMD to reduce the environmental impact of its production.
Green Synthesis Methodologies
Several innovative and environmentally friendly methods for the synthesis of PMD have been developed. These approaches aim to replace harsh acids, toxic solvents, and energy-intensive processes with more sustainable alternatives.
Catalysis with Lignin-Derived Carbon Acids
This method utilizes a solid acid catalyst derived from alkaline lignin, a waste product from the pulp and paper industry.[1] The use of a solid, reusable catalyst and water as a solvent makes this a highly sustainable process.
Experimental Protocol:
-
Catalyst Preparation:
-
Pyrolyze alkaline lignin at 500°C to produce the carbon acid catalyst.[1]
-
-
Reaction Setup:
-
In a round-bottom flask, disperse the lignin-derived carbon acid catalyst in water.
-
Add (±)-citronellal to the mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at a controlled temperature.
-
Monitor the reaction progress using gas chromatography (GC) until maximum conversion of citronellal is achieved.
-
-
Product Isolation:
-
After the reaction, separate the solid catalyst by filtration.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude PMD.
-
Purify the crude product by recrystallization or column chromatography.
-
Biosourced Ammonium Salts as Catalysts
This approach employs biosourced ammonium salts to catalyze the conversion of citronellal to PMD in greener conditions.[5] This method boasts high yields and allows for the reuse of the catalytic solution.[5]
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel, dissolve the biosourced ammonium salt catalyst in the chosen green solvent.
-
Add citronellal or citronellal-rich essential oil to the solution.
-
-
Reaction Conditions:
-
Maintain the reaction at a specific temperature with continuous stirring.
-
The reaction is typically rapid, and its progress can be monitored by GC.
-
-
Product Isolation and Catalyst Recycling:
-
Upon completion, separate the organic phase containing PMD from the aqueous catalytic phase.
-
The aqueous phase containing the ammonium salt catalyst can be directly reused for subsequent batches.[5]
-
Wash the organic phase with water, dry it, and remove the solvent to yield the PMD product.
-
Biphasic Synthesis using Citric Acid
This simple and efficient method utilizes a biphasic system of water and Eucalyptus citriodora essential oil, with citric acid acting as a natural and mild acid catalyst for the cyclization of citronellal.[6]
Experimental Protocol:
-
Reaction Setup:
-
Reaction Conditions:
-
Heat the mixture to a temperature between 40 to 60°C with vigorous stirring (e.g., 450 rpm) for 6 to 15 hours.[6]
-
-
Product Isolation:
-
After the reaction, allow the mixture to stand for several hours for phase separation.
-
Separate the organic phase, which contains PMD and other components of the essential oil.
-
Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄).[6]
-
Solvent-Free Synthesis using Aqueous Sulfuric Acid
This method reports a high-yield, environmentally friendly synthesis of PMD from natural citronellal oil under solvent-free aqueous conditions.[3][7]
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel, add citronellal to an aqueous solution of sulfuric acid.
-
-
Reaction Conditions:
-
Heat the mixture to 100°C.[3]
-
-
Product Isolation:
Quantitative Data Summary
The following table summarizes the quantitative data from the described green synthesis methods for p-Menthane-3,8-diol.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Citronellal Conversion (%) | PMD Yield (%) | Reference |
| Lignin-Derived Carbon Acid Catalysis | Lignin pyrolyzed at 500°C | Water | - | - | 97 | 86 | [1] |
| Biosourced Ammonium Salts | Biosourced Ammonium Salts | Greener Solvents | - | - | Excellent | High | [5] |
| Biphasic Synthesis with Citric Acid | 7% Citric Acid | Water/Oil | 50 | 15 | 82 | - | [6] |
| Solvent-Free with Dilute Sulfuric Acid | 0.25% Sulfuric Acid | Water | 50 | 11 | 97.9 | 80 (isolated) | [4] |
| Solvent-Free Aqueous Synthesis | Aqueous Sulfuric Acid | None (aqueous) | 100 | - | - | 96 (isolated) | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
The synthesis of p-Menthane-3,8-diol from citronellal generally proceeds through an acid-catalyzed intramolecular Prins reaction. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for its green synthesis.
Caption: General reaction pathway for the acid-catalyzed synthesis of PMD from citronellal.
Caption: A generalized experimental workflow for the green synthesis of PMD.
Conclusion
The green synthesis methods for p-Menthane-3,8-diol presented here offer significant advantages over traditional approaches by utilizing renewable resources, milder reaction conditions, and environmentally friendly solvents. These protocols provide a solid foundation for researchers and drug development professionals to produce this valuable insect repellent in a more sustainable and economical manner. The adoption of such green chemistry principles is crucial for the future of chemical manufacturing and environmental protection.
References
- 1. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal using a polymer-supported scandium triflate catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green synthesis of para-Menthane-3,8-diol from Eucalyptus citriodora: Application for repellent products [comptes-rendus.academie-sciences.fr]
- 7. [PDF] Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal using a polymer-supported scandium triflate catalyst | Semantic Scholar [semanticscholar.org]
Application Note: Chiral Separation of p-Menthane-3,8-diol Stereoisomers by GC-MS
Abstract
This application note presents a detailed protocol for the separation and identification of the four stereoisomers of p-Menthane-3,8-diol (PMD) using Gas Chromatography-Mass Spectrometry (GC-MS). p-Menthane-3,8-diol, the active ingredient in oil of lemon eucalyptus, is a widely used and effective insect repellent.[1][2] It possesses three stereocenters, resulting in four principal stereoisomers: (±)-cis and (±)-trans. The relative abundance of these stereoisomers can vary depending on the source and synthesis method, potentially influencing the product's efficacy and physical properties. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of insect repellents and natural products.
Introduction
p-Menthane-3,8-diol is a bicyclic monoterpenoid diol found in the essential oil of Eucalyptus citriodora.[3][4] Due to its proven efficacy against a range of insects, it is a common active ingredient in commercial insect repellents. The molecule has four stereoisomers, and there is scientific interest in determining the activity of each. For example, some research has suggested that (1R)-(+)-cis-PMD may have the highest repellency index against certain mosquito species. A robust analytical method to separate and quantify these stereoisomers is therefore crucial for product development, quality control, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering both high-resolution separation and definitive identification. The use of a chiral stationary phase is essential for the resolution of the enantiomeric pairs. This application note provides a comprehensive methodology for the chiral GC-MS analysis of p-Menthane-3,8-diol stereoisomers.
Experimental Protocol
Sample Preparation
Pure analytical standards of the individual p-Menthane-3,8-diol stereoisomers should be procured or synthesized for method development and peak identification. For the analysis of samples such as essential oils or insect repellent formulations, a simple dilution is typically sufficient.
-
Standard Preparation: Prepare individual and mixed standard solutions of the p-Menthane-3,8-diol stereoisomers in a suitable solvent such as hexane or methylene chloride at a concentration of approximately 100 µg/mL.
-
Sample Preparation (Essential Oil): Dilute the essential oil sample 1:100 (v/v) in hexane. Vortex for 30 seconds to ensure homogeneity.
-
Filtration (Optional): If the sample contains particulate matter, filter through a 0.45 µm syringe filter prior to injection.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required depending on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| GC Column | Rt-βDEXse (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (100:1) |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 2 °C/min to 200 °C (hold for 5 min) |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-250 amu |
Data Presentation
Expected Retention Times
The use of a chiral column, such as the Rt-βDEXse, allows for the separation of the four stereoisomers. The expected elution order and approximate retention times are presented in Table 1. Note that the exact retention times may vary depending on the specific instrument, column condition, and slight variations in the temperature program.
Table 1: Expected Retention Times of p-Menthane-3,8-diol Stereoisomers on a Chiral GC Column.
| Stereoisomer | Expected Retention Time (min) |
| (+)-trans-p-Menthane-3,8-diol | 35.2 |
| (-)-trans-p-Menthane-3,8-diol | 35.8 |
| (+)-cis-p-Menthane-3,8-diol | 37.1 |
| (-)-cis-p-Menthane-3,8-diol | 37.5 |
Mass Spectral Data
The mass spectrum of p-Menthane-3,8-diol is characterized by a weak or absent molecular ion peak (m/z 172) due to its instability upon electron ionization. The fragmentation pattern is dominated by the loss of water and methyl groups. Key fragment ions are summarized in Table 2. The mass spectrum for one of the stereoisomers is available in the NIST database.[5]
Table 2: Key Fragment Ions in the Mass Spectrum of p-Menthane-3,8-diol.
| m/z | Proposed Fragment | Notes |
| 154 | [M-H₂O]⁺ | Loss of a water molecule from the molecular ion. |
| 139 | [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl group. |
| 121 | [M-2H₂O-CH₃]⁺ | Loss of two water molecules and a methyl group. |
| 95 | Further fragmentation. | |
| 81 | Common fragment in cyclic terpenes. | |
| 71 | ||
| 59 | [C₃H₇O]⁺ | Likely from cleavage at the C3 position. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
Signaling Pathways and Experimental Workflows
Experimental Workflow
The overall workflow for the GC-MS analysis of p-Menthane-3,8-diol stereoisomers is depicted in the following diagram.
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. fishersci.pt [fishersci.pt]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy [tas.scione.com]
- 5. p-Menthane-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]
Application Notes & Protocols for the Structural Elucidation of p-Menthane-3,8-diol via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
p-Menthane-3,8-diol (PMD) is a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora. It is a widely used and effective insect repellent. The structural elucidation of PMD, including the determination of its relative and absolute stereochemistry, is crucial for understanding its biological activity and for quality control in commercial products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural analysis of PMD, enabling the unambiguous assignment of its complex stereoisomers. This document provides detailed application notes and experimental protocols for the structural elucidation of p-Menthane-3,8-diol using a suite of NMR techniques.
Structural Overview
p-Menthane-3,8-diol possesses three stereocenters, giving rise to eight possible stereoisomers. The key to its structural elucidation lies in determining the relative stereochemistry of the hydroxyl group at C3, the methyl group at C4, and the 2-hydroxypropyl group at C1, which are typically described as cis or trans with respect to each other.
Data Presentation: NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of p-Menthane-3,8-diol.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for p-Menthane-3,8-diol Isomers
| Proton | cis-p-Menthane-3,8-diol[1][2] | trans-p-Menthane-3,8-diol[1][2][3] |
| H-3 | 3.87 (q, J = 2.4 Hz) | 3.5 (m) / 3.65 (dt, J = 10.3, 4.2 Hz) |
| H-7 (CH₃) | 0.78 (d, J = 5.8 Hz) | 0.8 (m) / 0.84 (d, J = 5.8 Hz) |
| H-9 (CH₃) | 1.12 (s) | 1.06 (s) / 1.15 (s) |
| H-10 (CH₃) | 1.25 (s) | 1.09 (s) / 1.15 (s) |
| H-1 | - | 1.35 (m) |
| H-2 | - | 3.5 (m) |
| H-4 | - | 1.6 (t) |
| H-5 | - | 1.2 (t) |
| C-OH | - | 5.28 (s) |
| CH-OH | - | 5.5 (s) |
Note: Variations in reported chemical shifts can arise from differences in solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for p-Menthane-3,8-diol Isomers
| Carbon | cis-p-Menthane-3,8-diol[1][2] | trans-p-Menthane-3,8-diol[1][2] |
| C-1 | 25.4 | 30.74 / 31.2 |
| C-2 | 42.3 | 44.6 / 44.3 |
| C-3 | 67.7 | 71.58 |
| C-4 | 47.9 | - |
| C-5 | 20.1 | 52.86 |
| C-6 | 34.7 | 34.74 |
| C-7 (CH₃) | 22.1 | 21.99 |
| C-8 | 73.1 | 73.2 |
| C-9 (CH₃) | 28.4 | 24.24 |
| C-10 (CH₃) | 28.8 | 29.4 |
Note: Some assignments may be interchangeable and can be definitively confirmed with 2D NMR experiments.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of p-Menthane-3,8-diol are provided below.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified p-Menthane-3,8-diol sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃) to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the signal multiplicities and coupling constants (J-values) to deduce proton-proton connectivity.
-
Protocol 3: ¹³C NMR and DEPT Spectroscopy
-
Instrument Setup: Tune the carbon channel and shim the spectrometer.
-
¹³C Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ triplet at 77.16 ppm.
-
Protocol 4: 2D NMR - COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton couplings and establish the spin systems within the molecule.
-
Acquisition Parameters:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1.5-2 seconds.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
Analyze cross-peaks, which indicate J-coupling between protons.
-
Protocol 5: 2D NMR - HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.[4]
-
Acquisition Parameters:
-
Pulse Program: Gradient-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2 seconds.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or shifted sine in F1).
-
Perform a 2D Fourier transform.
-
Analyze cross-peaks, which correlate a proton with its directly attached carbon.
-
Protocol 6: 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[5]
-
Acquisition Parameters:
-
Pulse Program: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1.5-2 seconds.
-
Long-range Coupling Delay: Optimized for ⁿJ(C,H) of 8-10 Hz.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Analyze cross-peaks, which reveal correlations between protons and carbons separated by two or three bonds.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of p-Menthane-3,8-diol using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation of PMD.
Signaling Pathway for Structural Assignment
This diagram illustrates the logical relationships between the different NMR experiments and the structural information they provide.
Caption: Logic diagram of NMR data for structural assignment.
References
Application of p-Menthane-3,8-diol (PMD) in Insect Repellent Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a biopesticide derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora.[1][2] It is a widely used active ingredient in insect repellents, offering an effective alternative to synthetic compounds such as DEET.[1] PMD's repellent action stems from its strong odor, which is unpleasant to insects, and its ability to interfere with their sensory receptors, disrupting their ability to locate a host.[1] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of insect repellent formulations utilizing PMD.
Efficacy of p-Menthane-3,8-diol
PMD has demonstrated significant efficacy against a variety of biting insects, including mosquitoes and ticks.[1] Its performance is often compared to that of DEET, the most common synthetic repellent.
Comparative Efficacy Data
The following tables summarize key quantitative data on the efficacy of PMD in comparison to other common insect repellents.
Table 1: Efficacy of PMD and DEET Formulations against Aedes aegypti
| Repellent Formulation | Applied Dose (mg/cm²) | 95% Effective Dose (ED95) (mg/cm²) | Half-life (hours) | Complete Protection Time (CPT) (hours) |
| 30% PMD | 1.6 | 0.25 | 2.23 | - |
| 30% PMD with Vanillin | 1.6 | 0.24 | 3.8 | > DEET at this dose |
| 20% DEET | 1.6 | 0.09 | 2.74 | - |
Data sourced from a study evaluating repellents using arm-in-cage tests against Aedes aegypti mosquitoes.[3]
Table 2: General Comparison of Common Insect Repellents
| Active Ingredient | Typical Concentration | Protection Time | Notes |
| p-Menthane-3,8-diol (PMD) | 10-40% | Up to 6 hours | Natural alternative to synthetic repellents; considered safe for use on human skin.[1] |
| DEET | 15-30% | Up to 8 hours | Considered the benchmark for repellent efficacy; potential for skin irritation and neurotoxicity concerns. |
| Picaridin | 20% | Up to 8 hours | Efficacy comparable to DEET with better skin tolerance. |
| IR3535 | 10-20% | Up to 8 hours | Effective against a range of insects; may be less effective than DEET against Anopheles mosquitoes.[4] |
Mechanism of Action
PMD functions as a spatial and contact repellent by activating insect olfactory receptors. Research suggests that PMD, along with other repellents like DEET, picaridin, and IR3535, activates a specific odorant receptor, OR136, in the Southern house mosquito, Culex quinquefasciatus. This activation disrupts the insect's ability to process olfactory cues from a host, leading to avoidance behavior.
Below is a diagram illustrating the proposed signaling pathway for PMD's repellent action.
Caption: Proposed mechanism of PMD on insect olfactory signaling pathway.
Experimental Protocols
Arm-in-Cage Test for Topical Repellent Efficacy
This protocol is a standard method for evaluating the complete protection time (CPT) of a topical insect repellent formulation.
Objective: To determine the duration of protection provided by a PMD-based formulation against biting mosquitoes.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)
-
200 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus) per cage
-
PMD-based test formulation
-
Control formulation (e.g., placebo or a standard repellent like 20% DEET)
-
Human volunteers
-
Micropipette or syringe for precise application
-
Latex gloves
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.
-
Repellent Application: Apply a precise amount of the test formulation (e.g., 1.0 g) evenly to a defined area (e.g., 600 cm²) of a volunteer's forearm, from wrist to elbow. The hand should be covered with a latex glove.
-
Initial Exposure: Thirty minutes after application, the volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).
-
Observation: During the exposure period, record the number of mosquito landings and bites. A "confirmed bite" is defined as a bite followed by another within the same exposure period or a single bite in two consecutive exposure periods.
-
Subsequent Exposures: Repeat the exposure every 30 minutes until the first confirmed bite occurs.
-
Data Recording: The Complete Protection Time (CPT) is the time from repellent application to the first confirmed bite.
-
Control Arm: A control arm treated with a placebo or a standard repellent should be tested concurrently under the same conditions.
Caption: Experimental workflow for the Arm-in-Cage test.
Spatial Repellency Assay
This protocol provides a method for evaluating the ability of a PMD formulation to repel insects from a treated space.
Objective: To assess the spatial repellency of a PMD-based product (e.g., a diffuser or candle).
Materials:
-
Large chamber or semi-field enclosure
-
Two smaller chambers or tents connected to the main chamber
-
Mosquito release point
-
Human bait (or other attractant like CO2)
-
PMD spatial repellent product
-
Control (no repellent)
-
Mosquito traps
Procedure:
-
Setup: Place the human bait or attractant in each of the two smaller chambers.
-
Treatment: In one of the smaller chambers, activate the PMD spatial repellent product according to the manufacturer's instructions. The other chamber serves as the control.
-
Mosquito Release: Release a known number of host-seeking female mosquitoes at a central point equidistant from the two chambers.
-
Acclimation: Allow a period for the repellent to disperse and for the mosquitoes to acclimate.
-
Trapping: After a set period (e.g., 12 hours), collect the mosquitoes from each chamber using the traps.
-
Data Analysis: Calculate the percent repellency by comparing the number of mosquitoes trapped in the treated chamber versus the control chamber.
% Repellency = ((C - T) / C) * 100 Where C = number of mosquitoes in the control chamber and T = number of mosquitoes in the treated chamber.
Caption: Logical relationship in a spatial repellency assay.
Formulation Strategies
The longevity of PMD's repellent effect can be enhanced through various formulation strategies. One approach is the inclusion of fixatives, such as vanillin, which can slow the evaporation rate of PMD from the skin. As shown in Table 1, the addition of vanillin to a 30% PMD formulation increased its half-life from 2.23 to 3.8 hours.[3]
Further research into microencapsulation and polymer-based controlled-release systems may also lead to formulations with extended protection times.
Safety and Regulatory Considerations
PMD is generally considered safe for topical use and has a lower toxicity profile compared to DEET. However, it can cause eye irritation. As with any active ingredient, it is crucial to conduct thorough safety and toxicological assessments of any new formulation. PMD is registered as a biopesticide with the U.S. Environmental Protection Agency (EPA).
Conclusion
p-Menthane-3,8-diol is a valuable active ingredient for the development of effective and safe insect repellent formulations. Its natural origin and favorable safety profile make it an attractive alternative to synthetic repellents. By utilizing standardized efficacy testing protocols and innovative formulation strategies, researchers and drug development professionals can optimize PMD-based products for enhanced performance and consumer acceptance.
References
- 1. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl butylacetylaminopropionate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of p-Menthane-3,8-diol as a Chiral Auxiliary in Asymmetric Synthesis
A comprehensive review of scientific literature and chemical databases indicates that p-Menthane-3,8-diol (PMD) is not utilized as a chiral auxiliary in asymmetric synthesis. Its primary and well-documented application is as a highly effective, naturally derived insect repellent. This document will instead provide a general overview of chiral auxiliaries, their function in asymmetric synthesis, and detail the known applications and synthesis of p-Menthane-3,8-diol.
Understanding Chiral Auxiliaries in Asymmetric Synthesis
In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of a product.[1] The inherent chirality of the auxiliary group biases the reaction, leading to a high degree of stereoselectivity that would otherwise not be achieved.[1] After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse.
The general workflow for employing a chiral auxiliary is depicted below:
Figure 1. Generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
Well-known examples of chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and derivatives of camphor and menthol, such as 8-phenylmenthol.[1][2] These compounds have proven effective in a wide range of stereoselective transformations.
p-Menthane-3,8-diol (PMD): Synthesis and Established Applications
While not used as a chiral auxiliary, p-Menthane-3,8-diol is a significant compound in its own right, primarily known for its use as an insect repellent.[3] It is the active ingredient in oil of lemon eucalyptus and is considered a safe and effective alternative to synthetic repellents like DEET.[4]
Synthesis of p-Menthane-3,8-diol
PMD is synthesized from citronellal through an acid-catalyzed intramolecular Prins reaction.[5] Various methods have been developed to optimize this process, yielding a mixture of cis and trans isomers.[6][7]
A general protocol for the synthesis of PMD from citronellal is as follows:
Protocol: Acid-Catalyzed Cyclization of Citronellal to p-Menthane-3,8-diol
Materials:
-
Citronellal
-
Sulfuric acid (aqueous solution, e.g., 0.25%)[8]
-
Organic solvent for extraction (e.g., n-heptane)[8]
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
Citronellal is treated with an aqueous solution of sulfuric acid.[9]
-
The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for several hours (e.g., 5-11 hours) to facilitate the cyclization.[6][8]
-
Upon completion, the reaction product is extracted using an aliphatic hydrocarbon solvent such as n-heptane.[9]
-
The organic phase is separated, dried, and the solvent is removed.
-
The crude product can be purified by crystallization at low temperatures (e.g., -50°C) to yield high-purity p-Menthane-3,8-diol.[8]
The efficiency and selectivity of this synthesis are influenced by factors such as acid concentration, temperature, and reaction time. The table below summarizes data from various synthetic approaches.
| Catalyst/Conditions | Substrate | Conversion (%) | Selectivity for PMD (%) | Yield (%) | Reference |
| 0.25% H₂SO₄, 50°C, 11h | Citronellal | 97.9 | 92.3 | 80 (crystallized) | [8] |
| 0.25% H₂SO₄, 50°C, 5h | Eucalyptus citriodora Oil | - | - | 76.09 (crystallized) | [6] |
| 0.1% H₂SO₄ | (+)-Citronellal | 95.4 | 92.3 | 78 | [9] |
| Lignin-derived carbon acid | (±)-Citronellal | 97 | - | 86 | [10] |
| 7% Citric Acid, 50°C, 15h | Eucalyptus citriodora Oil | 82 | 80 | - | [4] |
Table 1. Summary of quantitative data for the synthesis of p-Menthane-3,8-diol.
The synthesis pathway from citronellal to the cis and trans isomers of PMD is illustrated below.
Figure 2. Simplified reaction pathway for the synthesis of PMD from citronellal.
Conclusion
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green synthesis of para-Menthane-3,8-diol from Eucalyptus citriodora: Application for repellent products [comptes-rendus.academie-sciences.fr]
- 5. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 10. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of p-Menthane-3,8-diol in Essential Oil Extracts
Introduction
p-Menthane-3,8-diol (PMD) is a naturally occurring active ingredient derived from the essential oil of Corymbia citriodora (also known as lemon eucalyptus).[1] It is a highly effective, broad-spectrum insect repellent and is recognized as a biopesticide by many regulatory agencies.[2][3] While the raw essential oil of C. citriodora contains only low concentrations of PMD (typically 1-2%), a refining process that converts the oil's primary component, citronellal, can significantly increase the PMD content to 70% or more.[1] This process, often an acid-catalyzed cyclization, transforms citronellal into PMD.[4] Accurate quantification of PMD is critical for quality control, product efficacy assessment, and regulatory compliance in the development of repellent products. This application note provides detailed protocols for the quantification of PMD in essential oil extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The concentration of PMD can vary significantly depending on the source and processing of the essential oil. The following table summarizes typical PMD content found in different extracts.
| Product Type | Source / Precursor | Typical p-Menthane-3,8-diol (PMD) Content (%) |
| Raw Essential Oil | Corymbia citriodora leaves | 1 - 2%[1][2] |
| Refined Oil (Oil of Lemon Eucalyptus) | From C. citriodora essential oil | Up to 70%[1] |
| Synthesized PMD | From citronellal via acid catalysis | 76 - 96.4% purity[2][3][5] |
Experimental Workflow & Protocols
The accurate quantification of PMD involves a systematic workflow from sample preparation to instrumental analysis and data processing.
Figure 1. General experimental workflow for the quantification of PMD in essential oil extracts.
Protocol 1: Preparation of Standard and Sample Solutions
This protocol describes the preparation of a PMD standard for calibration and the preparation of essential oil samples for analysis.
1. Materials and Reagents:
-
p-Menthane-3,8-diol (PMD) analytical standard (>95% purity)
-
Ethanol (or other suitable solvent like hexane), HPLC or GC grade
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
-
GC vials with caps
2. Preparation of PMD Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of PMD analytical standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add ethanol to dissolve the standard, vortex thoroughly, and fill to the mark with the solvent. This is the stock solution.
3. Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) in volumetric flasks.
-
Transfer each standard into a GC vial for analysis.
4. Preparation of Essential Oil Sample:
-
Accurately weigh approximately 100 mg of the essential oil extract into a 10 mL volumetric flask.
-
Add ethanol to the flask, vortex for 1 minute to ensure complete dissolution.
-
Fill the flask to the mark with ethanol.
-
If the solution contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.
-
Based on the expected PMD concentration, further dilution may be necessary to bring the sample concentration within the range of the calibration curve.
Protocol 2: GC-MS Quantification of p-Menthane-3,8-diol
This protocol outlines the instrumental parameters for quantifying PMD using a Gas Chromatography-Mass Spectrometry system. The parameters are based on established methods.[5][6]
1. Instrumentation and Columns:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polarity column is suitable. A commonly used column is a 5% phenylmethylpolysiloxane column (e.g., TG-5SilMS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][6]
2. GC-MS Operating Conditions:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 230 °C[5][6] |
| Injection Mode | Splitless (0.5 min hold) or Split (e.g., 50:1)[5][6] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 5.0 mL/min (constant flow)[6] |
| Oven Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C |
| Final Hold Time | 5 minutes |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for higher sensitivity quantification) |
3. Analysis Procedure:
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Inject a solvent blank to check for system contamination.
-
Inject the prepared essential oil samples.
-
Inject a quality control (QC) standard periodically (e.g., every 10 samples) to monitor instrument performance.
4. Data Processing and Quantification:
-
Identify the PMD peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard. PMD often appears as two distinct peaks for its cis and trans isomers.[5]
-
Integrate the peak area(s) for the PMD isomers.
-
Construct a calibration curve by plotting the peak area of the PMD standard against its concentration.
-
Calculate the concentration of PMD in the injected sample solution using the regression equation from the calibration curve.
-
Determine the final concentration of PMD in the original essential oil extract, accounting for all dilution factors.
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products | E3S Web of Conferences [e3s-conferences.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of para-menthane 3,8 - diol from <i>Eucalyptus citriodora</i> essential oil for application in mosquito repellent products - ProQuest [proquest.com]
Application Note: Protocol for the Crystallization of p-Menthane-3,8-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Menthane-3,8-diol (PMD) is a bicyclic monoterpene diol that is a well-known and effective insect repellent. It is the active ingredient in many commercially available natural insect repellents. The synthesis of PMD, typically from citronellal, often results in a crude product mixture containing diastereomers of PMD, unreacted starting material, and byproducts. For applications requiring high purity, such as in pharmaceutical and research settings, an effective crystallization protocol is essential. This document provides a detailed method for the crystallization of p-Menthane-3,8-diol from a crude reaction mixture.
Data Presentation
The following table summarizes the key quantitative parameters for the crystallization of p-Menthane-3,8-diol based on established methods.
| Parameter | Value/Range | Solvent System | Notes |
| Crystallization Solvent | n-Heptane | Aliphatic Hydrocarbon (C5-C8) | Aromatic solvents like benzene or toluene are not recommended due to high affinity for PMD.[1][2] |
| Crystallization Temperature | -40°C to -60°C | n-Heptane | A more preferred range for optimal crystallization.[1] Temperatures as low as -70°C can be used. |
| Cooling Duration | 20 hours | n-Heptane | At -50°C.[3][4] |
| Reported Yield | 80% | n-Heptane | For crystallization of crude product from citronellal synthesis.[3][4] |
| Starting Material | Crude PMD | - | Typically from the acid-catalyzed cyclization of citronellal.[1][3][4] |
Experimental Protocol
This protocol describes the crystallization of p-Menthane-3,8-diol from a crude product mixture obtained from the synthesis of citronellal.
Materials and Equipment
-
Crude p-Menthane-3,8-diol
-
n-Heptane (or other C5-C8 aliphatic hydrocarbon solvent)
-
Anhydrous sodium sulfate
-
Crystallization vessel (e.g., Erlenmeyer flask or beaker)
-
Low-temperature cooling bath or freezer capable of reaching -40°C to -60°C
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution of Crude Product:
-
Place the crude p-Menthane-3,8-diol in a crystallization vessel.
-
Add a minimal amount of n-heptane to the vessel. The goal is to create a saturated solution at a slightly elevated temperature.
-
Gently warm the mixture while stirring to dissolve the crude product completely. Avoid excessive heating.
-
-
Drying the Solution (Optional but Recommended):
-
If the crude product or solvent may contain water, add a small amount of anhydrous sodium sulfate to the solution and stir for 15-20 minutes to remove moisture.
-
Filter the solution to remove the sodium sulfate.
-
-
Crystallization:
-
Cover the crystallization vessel to prevent solvent evaporation and contamination.
-
Place the vessel in a low-temperature cooling bath or freezer set to a temperature between -40°C and -60°C.[1]
-
Allow the solution to cool slowly and undisturbed for at least 20 hours to promote the formation of large, high-purity crystals.[3][4]
-
-
Isolation of Crystals:
-
Once crystallization is complete, a significant amount of solid precipitate should be visible.
-
Set up a Büchner funnel with filter paper for vacuum filtration.
-
Pre-chill the Büchner funnel and the flask with a small amount of cold n-heptane to minimize dissolution of the crystals during filtration.
-
Quickly filter the cold crystalline slurry through the Büchner funnel under vacuum.
-
Wash the collected crystals with a small amount of ice-cold n-heptane to remove any remaining impurities.
-
-
Drying of Crystals:
-
Transfer the purified crystals from the filter paper to a clean, dry watch glass or petri dish.
-
Dry the crystals in a vacuum desiccator or a low-temperature oven until all the solvent has evaporated.
-
-
Characterization:
-
Determine the melting point of the dried crystals to assess purity.
-
Further characterization can be performed using techniques such as NMR, IR, and GC-MS.
-
Visualization
Crystallization Workflow
Caption: Workflow for the crystallization of p-Menthane-3,8-diol.
References
Application Notes and Protocols for the Formulation of Controlled-Release p-Menthane-3,8-diol Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a highly effective, naturally derived insect repellent, recognized as a safe alternative to synthetic repellents like DEET.[1][2] Standard topical applications of PMD, however, can have limited duration of efficacy due to the volatility of the active ingredient. Controlled-release formulations are a key strategy to extend the protection time by providing a sustained release of PMD, thereby improving user compliance and overall effectiveness.
These application notes provide a comprehensive overview of the formulation strategies, experimental protocols for preparation and evaluation, and key data for developing controlled-release PMD products. The focus is on microencapsulation and polymer matrix systems, two promising approaches for achieving sustained release.
Formulation Strategies for Controlled-Release PMD
The primary goal of controlled-release PMD formulations is to decrease the evaporation rate of the active ingredient from the skin's surface. This is typically achieved by entrapping the PMD within a carrier system.
Microencapsulation
Microencapsulation involves enclosing micron-sized droplets of PMD within a polymeric shell. This creates a physical barrier that slows the diffusion and subsequent evaporation of the repellent. The release of PMD is then governed by factors such as the thickness and permeability of the polymer wall, the particle size, and environmental triggers like friction or temperature.
Common microencapsulation techniques suitable for lipophilic compounds like PMD include:
-
Complex Coacervation: This is a phase separation process involving the interaction of two oppositely charged polymers in a solution, typically a protein and a polysaccharide. Gelatin and gum arabic are a classic combination used for encapsulating oils and flavors.[3][4][5][6]
-
Interfacial Polymerization: This method involves the polymerization of monomers at the interface of an oil-in-water emulsion. The PMD is dissolved in the oil phase containing one monomer, which then reacts with another monomer in the aqueous phase to form a solid polymer shell around the PMD droplets.
Polymer Matrix Systems
In this approach, PMD is uniformly dispersed within a polymer matrix. The release of the active ingredient is controlled by diffusion through the polymer network. The properties of the polymer, such as its hydrophilicity, tortuosity, and degradation rate, will dictate the release kinetics. Hydrophilic polymer matrices are commonly used for sustained-release dosage forms.
Quantitative Data on Formulation Efficacy
The efficacy of an insect repellent is primarily measured by its Complete Protection Time (CPT), which is the duration for which the repellent completely prevents insect bites. Controlled-release formulations aim to significantly extend the CPT compared to standard formulations at similar concentrations.
| Formulation | Active Ingredient(s) | Application Dose (mg/cm²) | Mean Complete Protection Time (CPT) (hours) | Half-life (hours) | 95% Effective Dose (ED₉₅) (mg/cm²) |
| Standard Formulation | 30% PMD | Not specified | ~5-8 | 2.23 | 0.25 |
| Controlled-Release Formulation 1 | 40% Citriodiol® (25% w/v PMD) | Not specified | 14.2 | Not reported | Not reported |
| Controlled-Release Formulation 2 | 30% PMD with vanillin | 1.6 | >6 (1.5-fold higher than 20% DEET) | 3.8 | 0.24 |
| Comparative Standard 1 | 20% DEET | 1.6 | ~4-6 | 2.74 | 0.09 |
| Comparative Standard 2 | 15% PMD | Not specified | ~6 (in field) | Not reported | Not reported |
Data compiled from multiple studies for comparative purposes.[2][3][4]
Experimental Protocols
Protocol for Microencapsulation of PMD by Complex Coacervation
This protocol is adapted from established methods for encapsulating essential oils using gelatin and gum arabic.[3][6][7] Researchers should optimize parameters such as core-to-wall ratio and cross-linker concentration for their specific application.
Materials:
-
p-Menthane-3,8-diol (PMD)
-
Gelatin (Type A or B)
-
Gum Arabic
-
Deionized Water
-
Acetic Acid (10% v/v)
-
Glutaraldehyde or Tannic Acid (cross-linking agent)
-
Emulsifier (e.g., Tween 80) (optional)
Protocol:
-
Polymer Solution Preparation:
-
Prepare a 1-5% (w/v) solution of gelatin in deionized water, heating to 40-50°C to ensure complete dissolution.
-
Separately, prepare a 1-5% (w/v) solution of gum arabic in deionized water at room temperature.
-
-
Emulsification:
-
Combine the gelatin and gum arabic solutions (a 1:1 ratio is a good starting point).
-
Add the desired amount of PMD (the core material) to the polymer solution. A core-to-wall material ratio of 1:1 to 4:1 can be explored.
-
If needed, add a small amount of an emulsifier like Tween 80 to improve emulsion stability.
-
Homogenize the mixture using a high-shear mixer at 500-1500 rpm for 10-20 minutes to form a stable oil-in-water emulsion. The droplet size of the emulsion will influence the final microcapsule size.
-
-
Coacervation:
-
While maintaining the temperature at 40-50°C and continuous stirring (e.g., 400 rpm), slowly adjust the pH of the emulsion to between 4.0 and 4.5 by adding 10% acetic acid dropwise. This induces the electrostatic interaction between the positively charged gelatin and negatively charged gum arabic, leading to the formation of the coacervate phase which deposits around the oil droplets.
-
-
Gelation and Hardening:
-
Cool the mixture to below 10°C in an ice bath while continuing to stir. This step solidifies the gelatin-rich coacervate wall around the PMD droplets.
-
Once cooled, add a cross-linking agent (e.g., glutaraldehyde or tannic acid) to harden the microcapsule walls and make them water-insoluble. Allow the cross-linking reaction to proceed for several hours or overnight.
-
-
Washing and Drying:
-
The resulting microcapsule slurry can be washed with water to remove unreacted materials.
-
The microcapsules can then be collected by filtration or centrifugation and dried, typically by freeze-drying or spray-drying, to obtain a free-flowing powder.[3]
-
Protocol for In Vitro Release Testing (IVRT) of Topical PMD Formulations
This protocol uses a vertical diffusion cell (Franz cell) to measure the rate of PMD release from a topical formulation through a synthetic membrane. This serves as a quality control tool and helps predict in vivo performance.
Materials and Equipment:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or a surfactant to maintain sink conditions)
-
Controlled-release PMD formulation
-
Stirring plate with magnetic stir bars
-
Water bath or heating block to maintain 32°C
-
Syringes and collection vials
-
Analytical instrument for PMD quantification (e.g., GC-MS, HPLC)
Protocol:
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. Place a synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped.
-
Fill the receptor chamber with pre-warmed (32°C) receptor medium and place a small magnetic stir bar inside.
-
Place the cells in a water bath or on a heating block set to maintain the membrane surface temperature at 32 ± 1°C.
-
-
Sample Application:
-
Accurately weigh and apply a finite dose of the controlled-release PMD formulation onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Quantification:
-
Analyze the PMD concentration in the collected samples using a validated analytical method (e.g., GC-MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of PMD released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of PMD released versus the square root of time. The slope of the linear portion of this plot represents the release rate.
-
The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1][8]
-
Protocol for Efficacy Testing: Arm-in-Cage Test
This is a standard laboratory method to determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking mosquitoes.
Materials and Equipment:
-
Mosquito cage with a defined number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
Controlled-release PMD formulation and a control/placebo formulation.
-
Human volunteers.
-
Micropipette or syringe for accurate application.
-
Timer.
Protocol:
-
Volunteer Preparation:
-
Volunteers should avoid using any scented products (soaps, perfumes, lotions) on the day of the test.
-
A defined area of skin on the volunteer's forearm is marked for application (e.g., 25 cm²).
-
-
Repellent Application:
-
Apply a precise dose of the controlled-release PMD formulation evenly over the marked skin area. A separate volunteer or the same volunteer's other arm can be used for the control.
-
-
Exposure:
-
After a brief drying period (e.g., 30 minutes), the volunteer inserts the treated forearm into the mosquito cage for a fixed exposure period (e.g., 3 minutes).
-
-
Observation:
-
During the exposure, observe and record the number of mosquitoes that land on and/or bite the treated skin. The first confirmed bite marks the end of the protection time for that interval.
-
-
Data Collection:
-
Repeat the exposure at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails (e.g., two or more bites are recorded in a single exposure).
-
The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.
-
The mean CPT is calculated from the results of multiple volunteers.
-
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Microencapsulation of essential oils by complex coacervation method: preparation, thermal stability, release properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Release Kinetics of Microencapsulated Materials and the Effect of the Food Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclization of Citronellal to p-Menthane-3,8-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of p-menthane-3,8-diol (PMD) from the acid-catalyzed cyclization of citronellal.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts observed during the cyclization of citronellal to p-menthane-3,8-diol?
The primary byproducts in this reaction are isopulegol (an intermediate that may not fully convert), citronellal acetals, and various dehydration and cracking products of isopulegol.[1][2][3] Unreacted citronellal may also be present in the final product mixture. The formation of these byproducts is highly dependent on reaction conditions such as temperature, catalyst type, and concentration.[3]
Q2: How does the type of acid catalyst affect byproduct formation?
The choice between a Brønsted acid (e.g., sulfuric acid) and a Lewis acid can significantly influence the product distribution. Strong Brønsted acids are known to promote the formation of byproducts through cracking and dehydration of the intermediate, isopulegol.[3] Weaker acids are reported to favor the formation of p-menthane-3,8-diol, while stronger acid sites tend to yield more isopulegol.[4]
Q3: What is the general reaction mechanism for this cyclization?
The reaction proceeds via a Prins cyclization mechanism. The acid catalyst protonates the aldehyde group of citronellal, which then allows for the intramolecular cyclization to form a carbocation intermediate. This intermediate can then be hydrated to form p-menthane-3,8-diol.
Q4: Can unreacted citronellal be recovered from the reaction mixture?
Yes, unreacted citronellal can be recovered and potentially recycled. Purification of the product mixture, often through crystallization or chromatography, will separate the desired p-menthane-3,8-diol from unreacted starting material and other byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of citronellal | - Insufficient reaction time or temperature.- Low catalyst concentration or activity.[2] | - Increase reaction time or temperature moderately. Be aware that higher temperatures can promote byproduct formation.- Increase catalyst concentration within the recommended range (e.g., 0.02-1 wt% for sulfuric acid).[2] - Ensure the catalyst is active and not degraded. |
| High levels of isopulegol in the final product | - Incomplete hydration of the isopulegol intermediate.- Reaction conditions favoring isopulegol formation (e.g., stronger acid sites).[4] | - Increase the water content in the reaction mixture.- Prolong the reaction time to allow for complete hydration.- Consider using a catalyst with weaker acid sites.[4] |
| Formation of significant amounts of acetal byproducts | - High concentration of citronellal relative to water.- High reaction temperatures and/or high acid concentrations.[3] | - Adjust the ratio of citronellal to the aqueous acid solution.- Lower the reaction temperature and/or the acid concentration.[2][3] |
| Presence of dehydration and cracking byproducts | - Use of a strong Brønsted acid catalyst.- High reaction temperatures. | - Consider using a milder acid catalyst or a Lewis acid.- Optimize the reaction temperature to minimize side reactions. |
| Difficulty in isolating pure p-menthane-3,8-diol | - Complex mixture of byproducts.- Inefficient purification method. | - Optimize the reaction conditions to minimize byproduct formation.- Employ fractional distillation, column chromatography, or recrystallization for purification.[1][5] |
Quantitative Data on Byproduct Formation
The following table summarizes quantitative data from a study on the cyclization of citronellal using 0.25% sulfuric acid at 50°C for 11 hours.[1][5][6]
| Product/Byproduct | Selectivity (%) |
| p-Menthane-3,8-diol | 92.3 |
| Citronellal Acetal Byproducts | 2.7 |
| Other Byproducts | ~5.0 |
| Citronellal Conversion | 97.9% |
Experimental Protocols
Synthesis of p-Menthane-3,8-diol using Sulfuric Acid
This protocol is based on a reported efficient synthesis of p-menthane-3,8-diol.[1][5][6]
Materials:
-
Citronellal
-
Sulfuric acid (0.25% aqueous solution)
-
n-Heptane
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
Citronellal is treated with a 0.25% aqueous solution of sulfuric acid.
-
The reaction mixture is maintained at 50°C for 11 hours with stirring.
-
After the reaction is complete, the organic phase is separated.
-
The organic phase is neutralized by washing with a sodium bicarbonate solution to remove any remaining acid.
-
The neutralized organic phase is dried over anhydrous magnesium sulfate or sodium sulfate.
-
The crude product is then purified. A common method is crystallization from n-heptane at low temperatures (e.g., -50°C) for an extended period (e.g., 20 hours) to yield high-purity p-menthane-3,8-diol.[1][5]
Visualizations
Reaction Pathway
The following diagram illustrates the reaction pathway from citronellal to p-menthane-3,8-diol and the formation of the main byproducts.
Caption: Reaction pathway for the cyclization of citronellal.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis of p-menthane-3,8-diol.
Caption: Troubleshooting workflow for p-menthane-3,8-diol synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Conversion of Citronellal to p-Menthane-3,8-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-Menthane-3,8-diol (PMD) from citronellal.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the conversion of citronellal to p-Menthane-3,8-diol?
The conversion of citronellal to p-Menthane-3,8-diol is an acid-catalyzed intramolecular Prins-type cyclization followed by hydration. The reaction proceeds through the protonation of the aldehyde group in citronellal, which then acts as an electrophile. The double bond in the citronellal molecule acts as a nucleophile, attacking the protonated carbonyl carbon to form a six-membered ring and a tertiary carbocation. This is followed by the hydration of the carbocation to form the diol. The reaction typically yields a mixture of cis and trans isomers of PMD.
Q2: What are the common catalysts used for this conversion?
A variety of acid catalysts can be employed for this reaction. Common choices include:
-
Mineral Acids: Sulfuric acid is a widely used and effective catalyst.[1][2]
-
Organic Acids: Acetic acid and citric acid have also been used.[1][2]
-
Solid Acids: Heterogeneous catalysts like ZSM-5 and lignin-derived carbon acids offer potential advantages in terms of separation and reusability.[1][3]
-
Carbon Dioxide in Water (Carbonic Acid): This system provides a "greener" alternative to strong mineral acids.[1][4]
Q3: What are the typical side products observed in this reaction?
The primary side products are isomers of isopulegol, which are formed from the cyclization of citronellal without subsequent hydration.[3] Other potential side products include citronellal acetals and dimers.[1][3] The formation of these byproducts can be influenced by the choice of catalyst and reaction conditions.
Q4: How can I purify the synthesized p-Menthane-3,8-diol?
Purification of PMD can be achieved through crystallization. A common method involves dissolving the crude product in a suitable solvent, such as n-heptane or n-hexane, followed by cooling to induce crystallization.[2] Column chromatography can also be employed to separate the cis and trans isomers of PMD.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Citronellal | Insufficient Catalyst Activity: The catalyst concentration may be too low, or the catalyst may be deactivated. | • Increase the catalyst loading. • For solid catalysts, ensure proper activation. • If using CO2-H2O, increasing the CO2 pressure can enhance acidity.[1] |
| Inadequate Reaction Time or Temperature: The reaction may not have reached completion. | • Increase the reaction time. Monitoring the reaction progress by TLC can help determine the optimal duration.[2] • Increase the reaction temperature, but be mindful of potential side reactions. | |
| Low Yield of p-Menthane-3,8-diol | Formation of Side Products: Isopulegol and other byproducts may be forming preferentially. | • Optimize the catalyst choice. Some catalysts may favor diol formation over isopulegol. • Adjust the reaction temperature. Higher temperatures may favor the formation of isopulegol. |
| Reversible Reaction: The hydration of isopulegols to PMD can be a reversible reaction.[1] | • Consider reaction conditions that favor the forward reaction, such as an excess of water. | |
| Poor Selectivity (High Isopulegol Content) | Reaction Conditions Favoring Dehydration: The reaction conditions may promote the formation of the intermediate isopulegol without subsequent hydration. | • Ensure sufficient water is present in the reaction mixture. The oil-to-water ratio can be a critical parameter.[4] • Lowering the reaction temperature can sometimes favor the formation of the diol. |
| Difficulty in Product Isolation/Crystallization | Presence of Impurities: Side products and unreacted starting material can inhibit crystallization. | • Purify the crude product using column chromatography before attempting crystallization. • Ensure the neutralization step after the reaction is complete to remove the acid catalyst.[2] |
| Inconsistent Results | Variability in Starting Material: The purity of the citronellal or the composition of the essential oil used can vary. | • Use a consistent source and purity of citronellal for reproducible results. • If using an essential oil, analyze its citronellal content before the reaction. |
Data Presentation
Table 1: Effect of Different Acid Catalysts on Citronellal Conversion and PMD Selectivity.
| Catalyst | Temperature (°C) | Conversion (%) | p-Menthane-3,8-diol Selectivity (%) | Isopulegol Selectivity (%) | Reference |
| CO2-H2O (7 MPa) | 100 | 53 | 79 | 17 | [1] |
| Acetic Acid | 60 | 52 | 78 | 13 | [1] |
| Sulfuric Acid | 60 | 72 | 82 | 14 | [1] |
| ZSM-5 | 100 | 48 | 73 | 21 | [1] |
Table 2: Optimized Reaction Conditions for High PMD Yield.
| Catalyst | Oil-to-Water Ratio | Acid Concentration | Temperature (°C) | Time (h) | Citronellal Conversion (%) | PMD Yield (%) | Reference |
| Sulfuric Acid | 1:2 | 0.75% (w/w) | 60 | 6 | 98.5 | 95.6 | [4] |
| Sulfuric Acid | - | 0.25% | 50 | 11 | 97.9 | - (92.3% Selectivity) | [2] |
Experimental Protocols
General Procedure for Acid-Catalyzed Conversion of Citronellal to p-Menthane-3,8-diol:
-
Reaction Setup: In a two-necked flask equipped with a stirrer and a condenser, add the desired amount of citronellal or Eucalyptus citriodora essential oil.
-
Catalyst Addition: Introduce the aqueous solution of the acid catalyst (e.g., sulfuric acid) to the flask.
-
Reaction: Stir the mixture vigorously at the desired temperature for the specified reaction time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid by adding a base, such as a 10% sodium bicarbonate solution, until the pH is neutral.[2]
-
Extraction: Extract the product from the aqueous phase using a suitable organic solvent, such as n-hexane.[2]
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the crude product.
-
Purification: The crude PMD can be further purified by crystallization from a solvent like n-heptane.[2]
Visualizations
Caption: Experimental workflow for the synthesis of p-Menthane-3,8-diol.
Caption: Reaction pathway for the conversion of citronellal to p-Menthane-3,8-diol.
References
Technical Support Center: Scaling Up p-Menthane-3,8-diol (PMD) Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of p-Menthane-3,8-diol (PMD).
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed cyclization of citronellal to produce PMD.
| Problem | Potential Causes | Recommended Solutions |
| Low PMD Yield | Sub-optimal reaction temperature: Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures can promote the formation of by-products.[1][2] | Maintain the reaction temperature at an optimal 50-60°C.[1][2] |
| Inappropriate acid concentration: Low acid concentrations can lead to a slower reaction and lower selectivity for PMD, whereas high concentrations may encourage the formation of acetal by-products.[1] | Use a sulfuric acid concentration between 0.25% and 0.75% (w/w).[1][2] | |
| Incorrect reaction time: Insufficient reaction time will result in incomplete conversion of citronellal. Conversely, an extended reaction time may lead to the formation of by-products. | An optimal reaction time of 5 to 6 hours is recommended.[1][2] | |
| Unfavorable oil-to-water ratio: The ratio of citronellal to the aqueous acid solution can impact the reaction efficiency. | An oil-to-water ratio of 1:2 has been shown to produce a high yield of PMD.[2] | |
| Low Product Purity | Formation of by-products: The primary by-products in PMD synthesis are isopulegol and acetals.[2] | Tightly control reaction temperature and acid concentration to minimize by-product formation.[1][2] |
| Inefficient purification: Improper crystallization or column chromatography techniques can lead to impure PMD. | Utilize n-heptane for crystallization and a silica gel column for chromatographic separation of cis and trans isomers.[1][3] | |
| Difficulty in Separating cis and trans Isomers | Similar physical properties: The cis and trans isomers of PMD have very similar physical properties, making separation challenging. | Employ silica gel column chromatography for effective separation.[1] |
| Inconsistent Results at Larger Scales | Mass and heat transfer limitations: As the reaction scale increases, ensuring uniform mixing and temperature distribution becomes more difficult. | Implement efficient stirring and temperature control systems suitable for the larger reactor volume. |
| Changes in reagent addition strategy: The method of adding reagents can influence the reaction outcome at a larger scale. | Consider a gradual addition of citronellal to the aqueous sulfuric acid solution to maintain better control over the reaction.[4] |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing p-Menthane-3,8-diol?
The most prevalent method is the acid-catalyzed cyclization of citronellal. This is typically achieved by treating citronellal with a dilute aqueous solution of a Brønsted acid, such as sulfuric acid or citric acid.[3][5]
2. What are the critical parameters to control during the synthesis of PMD?
The key parameters to control are:
-
Reaction Temperature: Optimal temperatures are generally between 50°C and 60°C.[1][2]
-
Acid Concentration: A dilute sulfuric acid solution (0.25% to 0.75% w/w) is often used.[1][2][4]
-
Reaction Time: A duration of 5 to 6 hours is typically sufficient for high conversion.[1][2]
-
Ratio of Reactants: The ratio of the oil phase (citronellal) to the aqueous acid phase is important.[2]
3. What are the main by-products formed during PMD synthesis, and how can they be minimized?
The primary by-products are isopulegol and acetals.[2] Their formation can be minimized by:
-
Maintaining the reaction temperature in the optimal range to avoid dehydration reactions that form isopulegol.[2]
-
Using a lower concentration of sulfuric acid to reduce the formation of acetal by-products.[1]
4. How can the cis and trans isomers of PMD be effectively separated?
Due to their similar physical properties, separating the cis and trans isomers of PMD can be challenging. The most effective method reported is silica gel column chromatography.[1]
5. What are the primary challenges when scaling up PMD production?
Scaling up PMD production presents several challenges, including:
-
Maintaining consistent reaction conditions: Ensuring uniform temperature and mixing in larger reactors is critical.
-
By-product management: The formation of by-products can be more pronounced at larger scales if not properly controlled.
-
Purification: Crystallization and chromatography processes may need significant optimization for industrial-scale production.
-
Catalyst choice: While heterogeneous catalysts can be used, they can be expensive and difficult to scale up for industrial applications.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PMD synthesis.
Table 1: Effect of Reaction Conditions on PMD Synthesis from Citronellal
| Study | Acid Catalyst | Acid Conc. (% w/w) | Temperature (°C) | Time (h) | Citronellal Conversion (%) | PMD Yield (%) | PMD Purity (%) |
| Le et al.[1] | H₂SO₄ | 0.25 | 50 | 5 | - | 76.09 | 96.38 |
| Le et al.[2] | H₂SO₄ | 0.75 | 60 | 6 | 98.5 | 95.6 | - |
| Yuasa et al. (as cited in[3]) | H₂SO₄ | 0.25 | 50 | 11 | 97.9 | 80 (crystallized) | High |
| Drapeau et al. (as cited in[1]) | Citric Acid | 7 | 50 | 15 | 82 | - | - |
Table 2: Comparison of Different Catalytic Systems
| Catalyst System | Key Advantages | Key Disadvantages | Reported Yield/Conversion |
| Sulfuric Acid | High conversion and yield.[2] | Formation of by-products if not carefully controlled.[1] | Up to 95.6% PMD yield with 98.5% citronellal conversion.[2] |
| Citric Acid | Considered a "greener" or more "natural" catalyst.[5] | Lower conversion and efficiency compared to sulfuric acid.[7] | 82% conversion of citronellal with 80% selectivity to PMD.[5] |
| CO₂-H₂O Medium | Avoids the use of strong acids.[3] | Slightly lower conversion compared to sulfuric acid; may require higher temperatures.[3] | Reaction rate enhanced ~6 times compared to pure water.[3] |
| Lignin-derived Carbon Acid | Sustainable catalyst source.[8] | Requires catalyst preparation; may be expensive and difficult to scale up.[6] | Up to 86% PMD yield with 97% citronellal conversion.[8] |
Experimental Protocols
1. Synthesis of p-Menthane-3,8-diol using Sulfuric Acid
This protocol is based on the methods described by Le et al.[1][2]
-
Materials: Citronellal (or Eucalyptus citriodora essential oil), sulfuric acid, deionized water, sodium bicarbonate solution, n-heptane.
-
Procedure:
-
Prepare a dilute aqueous solution of sulfuric acid (e.g., 0.25% w/w).
-
In a two-necked flask equipped with a stirrer and temperature controller, add the citronellal or essential oil.
-
Add the sulfuric acid solution to the flask. A common ratio is 1 part oil to 2 parts aqueous solution by weight.[2]
-
Stir the biphasic mixture vigorously and heat to the desired reaction temperature (e.g., 50°C).
-
Maintain the temperature and stirring for the specified reaction time (e.g., 5 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Neutralize the organic layer by washing with a sodium bicarbonate solution and then with water until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude PMD product.
-
2. Purification of p-Menthane-3,8-diol by Crystallization
This protocol is based on the method described by Yuasa et al.[3]
-
Materials: Crude PMD, n-heptane.
-
Procedure:
-
Dissolve the crude PMD product in n-heptane at 50°C.
-
Cool the solution to a low temperature (e.g., -10°C or lower) to induce crystallization.
-
Allow the crystallization to proceed for an extended period (e.g., 20 hours).
-
Collect the PMD crystals by filtration.
-
Wash the crystals with cold n-heptane.
-
Dry the purified PMD crystals.
-
3. Separation of cis and trans Isomers by Column Chromatography
This protocol is based on the method described by Le et al.[1]
-
Materials: Purified PMD, silica gel, appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Procedure:
-
Prepare a silica gel column of appropriate dimensions (e.g., 40 cm x 2 cm).
-
Dissolve the purified PMD in a minimum amount of the eluting solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure cis-PMD and the pure trans-PMD separately.
-
Remove the solvent from the combined fractions by rotary evaporation to obtain the isolated isomers.
-
Visualizations
Caption: Experimental workflow for PMD synthesis, purification, and isomer separation.
Caption: Simplified reaction pathway for the acid-catalyzed synthesis of PMD from citronellal.
Caption: Troubleshooting logic for addressing low yield or purity in PMD synthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 5. Green synthesis of para-Menthane-3,8-diol from Eucalyptus citriodora: Application for repellent products [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of para-menthane 3,8 - diol from <i>Eucalyptus citriodora</i> essential oil for application in mosquito repellent products - ProQuest [proquest.com]
- 8. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting p-Menthane-3,8-diol crystallization and precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization and precipitation of p-Menthane-3,8-diol (PMD).
Troubleshooting Crystallization and Precipitation Issues
This section addresses common problems encountered during the crystallization of PMD in a question-and-answer format.
Question 1: My PMD is not crystallizing upon cooling. What are the potential causes and solutions?
Answer:
Failure of p-Menthane-3,8-diol (PMD) to crystallize upon cooling can stem from several factors, primarily related to supersaturation, purity, and the solvent system.
Potential Causes:
-
Insufficient Supersaturation: The concentration of PMD in the solvent may be below the saturation point at the cooling temperature.
-
High Purity of the Solution: Highly pure solutions can sometimes be difficult to crystallize without the presence of nucleation sites.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for PMD even at low temperatures. PMD exhibits good solubility in many organic solvents like ethanol and acetone but has restricted solubility in alkanes.[1]
-
Presence of Impurities: Certain impurities, such as unreacted citronellal or acetal by-products, can inhibit nucleation and crystal growth.
-
Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil or amorphous solid instead of crystals.
Troubleshooting Steps:
-
Concentrate the Solution: If the solution is not supersaturated, carefully evaporate some of the solvent to increase the PMD concentration.
-
Induce Nucleation:
-
Seeding: Introduce a small crystal of pure PMD to the solution to act as a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can serve as nucleation sites.
-
-
Optimize the Solvent System:
-
Anti-Solvent Addition: If PMD is highly soluble in your current solvent, slowly add a miscible "anti-solvent" in which PMD is poorly soluble (e.g., an alkane like n-heptane) to reduce the overall solubility and induce precipitation.
-
-
Control the Cooling Rate: Employ a slower, more controlled cooling process. This can be achieved by allowing the solution to cool to room temperature first, followed by gradual cooling in a refrigerator and then a freezer.
-
Purify the Crude Product: If impurities are suspected, consider purifying the crude PMD before crystallization. Column chromatography can be effective for removing by-products.
Question 2: My PMD is "oiling out" or forming an amorphous precipitate instead of crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a result of the solution becoming supersaturated at a temperature above the melting point of the solid form in that solvent, or due to a very high concentration of the solute.
Potential Causes:
-
High Solute Concentration: The concentration of PMD in the solution is too high.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil.
-
Inappropriate Solvent: The solvent may not be ideal for promoting crystallization.
Troubleshooting Steps:
-
Dilute the Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve the PMD, and then attempt to recrystallize with a slower cooling rate.
-
Modify the Solvent System: Introduce a co-solvent that may favor crystal formation.
-
Slower Cooling: Allow the solution to cool more gradually to give the molecules sufficient time to arrange themselves into a crystal lattice.
-
Seeding: Introduce seed crystals at a temperature just below the saturation point to encourage direct crystallization.
Question 3: The yield of my crystallized PMD is low. How can I improve it?
Answer:
Low yield is a common issue and can be attributed to factors in both the synthesis and the crystallization steps.
Potential Causes:
-
Incomplete Reaction: The initial synthesis of PMD from citronellal may not have gone to completion.
-
By-product Formation: The formation of side products, such as acetals, reduces the amount of PMD available for crystallization.[2]
-
Suboptimal Crystallization Conditions:
-
The crystallization temperature may not be low enough to maximize precipitation.
-
The volume of solvent used may be too large, leading to a significant amount of PMD remaining in the mother liquor.
-
-
Losses During Workup: Product may be lost during filtration and washing steps.
Troubleshooting Steps:
-
Optimize Synthesis: Ensure optimal reaction conditions (e.g., acid concentration, temperature, and time) to maximize the conversion of citronellal to PMD.
-
Optimize Crystallization Temperature: Lower the final crystallization temperature. Temperatures in the range of -10°C to -70°C have been shown to be effective for PMD.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude PMD.
-
Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained.
-
Washing Procedure: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing p-Menthane-3,8-diol?
A1: Aliphatic hydrocarbons with 5 to 8 carbon atoms, such as n-heptane, are commonly and effectively used for the crystallization of PMD. The choice of solvent is critical; an ideal solvent will dissolve PMD at elevated temperatures but have low solubility at reduced temperatures, allowing for good recovery upon cooling.
Q2: How can I monitor the purity of my PMD during the synthesis and after crystallization?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and assessing the purity of the crystallized product.[2] For more detailed quantitative analysis and to distinguish between cis and trans isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2]
Q3: What are the typical impurities I might encounter, and how do they affect crystallization?
A3: The most common impurities in the synthesis of PMD from citronellal are unreacted citronellal and acetal by-products. These impurities can inhibit the nucleation process and interfere with crystal growth, potentially leading to lower yields, poor crystal quality, or even complete failure of crystallization.
Q4: What is the role of seeding in PMD crystallization?
A4: Seeding is the process of adding a small quantity of pre-existing crystals of the desired compound to a supersaturated solution. This helps to control the onset of crystallization, can lead to a more uniform crystal size distribution, and can help to ensure that the desired polymorphic form crystallizes.
Q5: How should I properly wash and dry my PMD crystals?
A5: After filtration, the crystals should be washed with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities. The crystals should then be dried under vacuum at a temperature well below their melting point to remove any remaining solvent.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Synthesis | 0.25% Sulfuric Acid, 50°C, 11 hours | 97.9% conversion, 92.3% selectivity | [3] |
| 0.75% Sulfuric Acid, 60°C, 6 hours | 98.5% conversion, 95.6% yield | [4] | |
| Crystallization | n-heptane, -50°C, 20 hours | 80% yield | [3] |
| n-heptane, 50°C, 20 hours | 80% efficiency | [2] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring PMD Synthesis
Objective: To monitor the conversion of citronellal to PMD and assess the purity of the product.
Materials:
-
TLC plates (silica gel 60)
-
Developing chamber
-
Mobile phase: n-hexane:ethyl acetate (4:1 v/v)[2]
-
Vanillin sulfate staining solution
-
Capillary tubes for spotting
-
Heat gun or hot plate
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture (dissolved in a suitable solvent if necessary) onto the baseline of the TLC plate. Also spot standards of citronellal and pure PMD for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
Visualize the spots by dipping the plate in the vanillin sulfate stain and then heating with a heat gun until the spots appear.
-
Compare the spots from the reaction mixture to the standards to determine the presence of starting material and product. The purity of the crystallized product can be assessed by the presence of a single spot corresponding to PMD.[2]
Visualizations
A troubleshooting workflow for PMD crystallization issues.
An overview of the PMD synthesis and purification workflow.
References
Technical Support Center: Formulation and Stability of p-Menthane-3,8-diol (PMD)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of p-Menthane-3,8-diol (PMD) in various formulations. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of p-Menthane-3,8-diol (PMD) in a formulation?
A1: The primary factors that can lead to the degradation of PMD in formulations include:
-
pH: Extreme acidic or alkaline conditions can catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation and lead to dehydration or other decomposition reactions.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the alcohol functional groups.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidative degradation.
-
Interaction with Excipients: Incompatibility with other formulation components can lead to degradation.
Q2: What are the likely degradation pathways for PMD?
A2: Based on its chemical structure (a cyclic diol and a terpenoid), PMD is susceptible to several degradation pathways:
-
Dehydration: Under acidic conditions and/or high temperatures, PMD can undergo dehydration to form unsaturated compounds.
-
Oxidation: The secondary alcohol group in PMD can be oxidized to a ketone. While tertiary alcohols are generally resistant to oxidation, harsh conditions can lead to the cleavage of C-C bonds.[1][2][3]
-
Isomerization: Changes in pH or temperature might lead to the interconversion between the cis and trans isomers of PMD.
Q3: How can I prevent the degradation of PMD in my formulation?
A3: Several strategies can be employed to enhance the stability of PMD in formulations:
-
pH Control: Maintain the pH of the formulation within a stable range, which should be determined through stability studies. Buffering the formulation is highly recommended.
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as determined by stability data. Avoid exposure to high temperatures during manufacturing and storage.
-
Light Protection: Use opaque or UV-protective packaging to shield the formulation from light.
-
Use of Antioxidants: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (Tocopherol) to prevent oxidative degradation.[4][5]
-
Use of Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) or citric acid to sequester metal ions that could catalyze oxidation.[6][7][8]
-
Encapsulation: Microencapsulation or nanoencapsulation of PMD can provide a physical barrier against environmental factors such as light, oxygen, and interaction with other excipients.[9]
-
Inert Atmosphere: During manufacturing, purging the formulation and filling the container headspace with an inert gas like nitrogen can minimize exposure to oxygen.
Troubleshooting Guide
Problem 1: I am observing a decrease in the concentration of PMD in my aqueous formulation over time, even when stored at room temperature.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting Step: Measure the pH of your formulation. If it is in the acidic or alkaline range, it may be contributing to hydrolytic degradation or dehydration.
-
Solution: Conduct a pH stability study to identify the optimal pH range for PMD in your specific formulation. Adjust and buffer the formulation to this pH.
-
-
Possible Cause 2: Presence of Dissolved Oxygen and/or Metal Ions.
-
Troubleshooting Step: Review your formulation for components that may introduce metal ions (e.g., from raw materials or manufacturing equipment). Consider the possibility of oxygen being dissolved in the aqueous phase.
-
Solution: Add a chelating agent like EDTA to sequester metal ions. Consider incorporating an antioxidant. During preparation, sparge your aqueous phase with nitrogen to remove dissolved oxygen.
-
Problem 2: My PMD-containing cream is showing signs of discoloration and a change in odor after exposure to light.
-
Possible Cause: Photodegradation.
-
Troubleshooting Step: Confirm if the discoloration and odor change are more pronounced in samples exposed to light compared to those stored in the dark.
-
Solution: Package your cream in opaque or light-protective containers. You may also consider adding a UV absorber to the formulation if it is compatible with other ingredients and the intended use.
-
Problem 3: The viscosity of my PMD gel has decreased significantly during stability testing at elevated temperatures.
-
Possible Cause 1: Thermal Degradation of PMD.
-
Troubleshooting Step: Analyze the gel for the presence of PMD degradation products. A decrease in PMD concentration accompanied by the appearance of new peaks in an HPLC chromatogram would suggest degradation.
-
Solution: Evaluate the thermal stability of PMD in your formulation at different temperatures to determine appropriate storage conditions. Avoid prolonged exposure to high temperatures during manufacturing.
-
-
Possible Cause 2: Incompatibility with the Gelling Agent.
-
Troubleshooting Step: Investigate potential interactions between PMD and the gelling agent at elevated temperatures. This could involve analytical techniques to probe changes in the polymer structure.
-
Solution: Screen different gelling agents for compatibility with PMD.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of p-Menthane-3,8-diol under various stress conditions. This data is intended for guidance and the actual stability will depend on the specific formulation.
Table 1: Illustrative pH Stability of p-Menthane-3,8-diol in an Aqueous Solution at 40°C
| pH | Storage Time (Weeks) | % PMD Remaining (Illustrative) | Appearance of Degradation Products (Illustrative) |
| 3.0 | 4 | 85% | Major degradation products observed |
| 5.0 | 4 | 98% | Minor degradation products observed |
| 7.0 | 4 | 99% | Minimal degradation products observed |
| 9.0 | 4 | 92% | Significant degradation products observed |
Table 2: Illustrative Effect of Stabilizers on the Oxidative Degradation of p-Menthane-3,8-diol (exposed to 3% H₂O₂ at 25°C for 7 days)
| Formulation | % PMD Remaining (Illustrative) |
| PMD in aqueous solution (Control) | 75% |
| PMD + 0.1% BHT | 95% |
| PMD + 0.1% Vitamin E | 92% |
| PMD + 0.05% EDTA | 85% |
| PMD + 0.1% BHT + 0.05% EDTA | 98% |
Experimental Protocols
Protocol 1: Forced Degradation Study of a p-Menthane-3,8-diol Formulation
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of PMD in a specific formulation.
-
Preparation of Samples:
-
Prepare a batch of your PMD formulation.
-
Aliquot the formulation into separate, appropriate containers for each stress condition.
-
Include a control sample stored at ideal conditions (e.g., 5°C, protected from light).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the formulation to achieve a pH of approximately 1-2. Store at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the formulation to achieve a pH of approximately 12-13. Store at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store the formulation at 80°C for 72 hours in a temperature-controlled oven.
-
Photostability: Expose the formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method (see Protocol 2).
-
Assess for changes in physical appearance (color, clarity, precipitation) and quantify the remaining PMD and any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for p-Menthane-3,8-diol
This protocol provides a general approach to developing an HPLC method capable of separating PMD from its potential degradation products.
-
Initial Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with a simple gradient of acetonitrile and water.
-
Detection: Since PMD lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or a Refractive Index (RI) detector may be necessary. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used.
-
Injection Volume and Flow Rate: Start with a 10 µL injection volume and a 1.0 mL/min flow rate.
-
-
Method Optimization using Forced Degradation Samples:
-
Inject a mixture of the stressed samples (from Protocol 1) into the HPLC system.
-
Optimize the mobile phase gradient and composition to achieve adequate separation between the PMD peak and all degradation product peaks. This may involve adjusting the organic modifier, adding a buffer to the aqueous phase, or changing the column.
-
Ensure the method has sufficient resolution (Rs > 1.5) between all critical peaks.
-
-
Method Validation:
-
Validate the optimized method according to ICH Q2(R1) guidelines. This should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity is demonstrated by the ability of the method to resolve the PMD peak from all potential degradation products and excipients.
-
Visualizations
Caption: Potential degradation pathways of p-Menthane-3,8-diol.
Caption: Workflow for a forced degradation study of PMD.
Caption: Logical flow for troubleshooting PMD degradation issues.
References
- 1. byjus.com [byjus.com]
- 2. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 3. chemistrylovers.com [chemistrylovers.com]
- 4. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Citric acid - Wikipedia [en.wikipedia.org]
- 9. Stability of Fatty Acids, Tocopherols, and Carotenoids of Sea Buckthorn Oil Encapsulated by Spray Drying Using Different Carrier Materials [mdpi.com]
Technical Support Center: Resolving Enantiomers of p-Menthane-3,8-diol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful resolution of p-Menthane-3,8-diol (PMD) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is p-Menthane-3,8-diol (PMD) and why is its chiral resolution important?
A1: p-Menthane-3,8-diol, also known as PMD or menthoglycol, is a terpenoid diol that exists as eight possible stereoisomers.[1] It is a highly effective insect repellent, recognized as the only natural-source repellent recommended by the CDC.[2] The biological activity, particularly repellent efficacy, can vary significantly between stereoisomers. For example, (1R)-(+)-cis-PMD has shown higher repellent activity against certain mosquito species compared to other stereoisomers.[2] Resolving the enantiomers and diastereomers is therefore critical for developing more effective and standardized repellent formulations and for studying structure-activity relationships.
Q2: What are the primary methods for resolving the enantiomers of p-Menthane-3,8-diol?
A2: The most common and effective methods for resolving enantiomers of PMD and related p-menthane structures include:
-
Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[3][4]
-
Chiral Chromatography: Employs High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) to physically separate the enantiomers based on their differential interactions with the CSP.
-
Diastereomeric Crystallization: Involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated by fractional crystallization due to their different solubilities.
Q3: How is the success of a resolution process quantified?
A3: The success of a resolution is primarily measured by:
-
Enantiomeric Excess (ee): A measure of the purity of an enantiomer in a mixture, expressed as a percentage. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100.
-
Conversion (c): In kinetic resolutions, this represents the percentage of the starting material that has been converted into product. An ideal kinetic resolution achieves 50% conversion.
-
Enantiomeric Ratio (E-value): A measure of the enzyme's selectivity for one enantiomer over the other. Higher E-values indicate better selectivity. An E-value greater than 200 is considered excellent.[5][6]
Troubleshooting Guide: Enzymatic Kinetic Resolution
Q4: My enzymatic resolution is showing low enantioselectivity (low E-value). What are the possible causes and solutions?
A4: Low enantioselectivity is a common issue. Consider the following troubleshooting steps:
-
Enzyme Screening: The choice of lipase is critical. Different lipases exhibit different selectivities for the same substrate. Screen a variety of commercially available lipases (e.g., Lipase from Candida antarctica B (CAL-B), Pseudomonas cepacia (PSL), Candida rugosa) to find the most selective one.[3][7]
-
Solvent System: The reaction medium significantly impacts enzyme activity and selectivity. Test a range of non-polar organic solvents like hexane, heptane, or toluene, as well as greener solvents like 2-MeTHF.
-
Acyl Donor: In transesterification reactions, the acyl donor can influence selectivity. Vinyl acetate is commonly used and often effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[5] If results are poor, consider other donors like isopropenyl acetate or various acid anhydrides.
-
Temperature Control: Enzyme activity is temperature-dependent. While higher temperatures can increase reaction rates, they may decrease enantioselectivity. Optimize the temperature, often between 30-50°C, to find a balance between rate and selectivity.
Q5: The enzymatic reaction is very slow or stalls before reaching 50% conversion. How can I improve the reaction rate?
A5: Slow reaction kinetics can be addressed by:
-
Increasing Enzyme Loading: While this can increase costs, a higher concentration of the enzyme will generally increase the reaction rate.[5]
-
Water Activity: For lipases in organic media, a small amount of water is often necessary for activity. The optimal water activity (a_w) is enzyme-dependent. You can control this by adding a specific amount of water or using salt hydrates.
-
Immobilization: Using an immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B) can improve stability, reusability, and sometimes activity compared to the free enzyme.[7]
-
Substrate/Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme. If suspected, try running the reaction at a lower substrate concentration.
Troubleshooting Guide: Chiral Chromatography
Q6: I am unable to achieve baseline separation of the PMD enantiomers using chiral HPLC. What steps can I take to improve resolution?
A6: Achieving optimal chromatographic resolution is key for both preparative separation and analytical quantification.[8] If you are facing poor separation, follow this logical workflow.
Caption: Logical workflow for troubleshooting poor HPLC peak resolution.
-
Step 1: Optimize Mobile Phase: This is often the most effective parameter. For normal-phase chiral columns (common for this type of compound), the mobile phase is typically a mixture of an alkane (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol). Systematically vary the percentage of the alcohol modifier in small increments (e.g., 1-2%). This alters the polarity and can significantly impact retention and selectivity.[9]
-
Step 2: Adjust Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can improve resolution, albeit at the cost of longer analysis times.[8]
-
Step 3: Change Temperature: Temperature affects both solvent viscosity and the kinetics of analyte-CSP interaction. Operating at a slightly elevated or sub-ambient temperature can sometimes enhance separation.[9]
-
Step 4: Select a Different Chiral Stationary Phase (CSP): If the above steps fail, the chosen CSP may not be suitable. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are a good starting point. Consult column selection guides from manufacturers for recommendations for chiral diols.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-p-Menthane-3,8-diol
This protocol describes a typical transesterification reaction to resolve a racemic mixture of PMD.
Caption: General workflow for the enzymatic resolution and subsequent separation of p-Menthane-3,8-diol.
Materials:
-
(±)-p-Menthane-3,8-diol (racemic mixture)
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl Acetate (acyl donor)
-
Anhydrous Hexane (or other suitable organic solvent)
-
Orbital shaker with temperature control
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
Methodology:
-
Preparation: To a 50 mL flask, add (±)-p-Menthane-3,8-diol (e.g., 1.0 g, 5.8 mmol).
-
Solvent & Reagents: Add anhydrous hexane (20 mL), followed by vinyl acetate (1.1 mL, 11.6 mmol, ~2 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., 100 mg, 10% w/w of the substrate).
-
Reaction: Seal the flask and place it in an orbital shaker set to 40°C and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours). Dilute the aliquot and analyze by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the product.
-
Termination: Stop the reaction when conversion is near 50% (or when the optimal ee is reached). This can take anywhere from 12 to 72 hours depending on the enzyme and conditions.
-
Workup: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting mixture of unreacted alcohol and acetylated product can be separated by standard column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[2]
Protocol 2: Chiral HPLC Analysis for ee Determination
Methodology:
-
Sample Preparation: Prepare a stock solution of the reaction mixture (or the purified fractions) in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions: The following are typical starting conditions that may require optimization.
-
Injection: Inject 5-10 µL of the prepared sample onto the column.
-
Analysis: Identify the peaks corresponding to the enantiomers of the substrate and the acetylated product. Calculate the enantiomeric excess (ee) for each pair of enantiomers using the peak areas from the chromatogram.
Data & Analysis
Table 1: Typical Analytical Conditions for PMD Stereoisomer Analysis
This table provides starting points for developing an analytical method to assess the outcome of a resolution experiment.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column Type | Fused silica capillary with chiral stationary phase (e.g., Carbowax 20M derivative) | Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Carrier Gas/Mobile Phase | Helium at an optimized flow rate | Hexane/Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | ~1-2 mL/min | ~0.5-1.0 mL/min |
| Temperature | Oven temperature program (e.g., 100°C to 220°C) | Isothermal, typically 25°C |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | UV Detector (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) Detector |
| Typical Application | Baseline resolution of all eight stereoisomers for purity analysis | Determination of enantiomeric excess (ee) of substrate and product |
Table 2: Representative Data from Lipase-Catalyzed Resolutions
While specific data for p-Menthane-3,8-diol is proprietary or sparse in literature, this table illustrates typical results obtained for the resolution of similar p-menthane alcohols, demonstrating the variability between enzymes.
| Lipase Catalyst | Substrate | Conversion (c) | Substrate ee (%) | Product ee (%) | E-value |
| Lipase PS (Pseudomonas cepacia) | Racemic Menthol | ~50% | >99% | >99% | >200 |
| CAL-B (C. antarctica Lipase B) | Racemic Isopulegol | ~50% | >99% | >95% | >150 |
| Lipase from C. rugosa | Racemic Menthol | ~45% | >90% | >90% | ~100 |
Data is illustrative based on resolutions of related p-menthan-3-ols and serves to highlight the importance of enzyme screening.[3][4]
References
- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1,1-dimethoxy-2-phenylethane (PMD)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize acetal by-product formation during the synthesis of 1,1-dimethoxy-2-phenylethane (PMD).
Frequently Asked Questions (FAQs)
Q1: What is 1,1-dimethoxy-2-phenylethane (PMD) and why is its purity critical?
A1: 1,1-dimethoxy-2-phenylethane (PMD), also known as phenylacetaldehyde dimethyl acetal, is a valuable fragrance ingredient and a versatile intermediate in organic synthesis. Its purity is crucial as impurities, particularly other acetal by-products or unreacted aldehydes, can lead to undesirable side reactions in subsequent steps and negatively impact the odor profile in fragrance applications.
Q2: What are the primary causes of acetal by-product formation in PMD synthesis?
A2: The formation of acetal by-products in PMD synthesis is primarily caused by side reactions involving the starting material, phenylacetaldehyde. Key contributing factors include:
-
Self-condensation of phenylacetaldehyde: Under acidic or basic conditions, phenylacetaldehyde can undergo self-aldol condensation to form higher molecular weight impurities.
-
Polymerization of phenylacetaldehyde: Phenylacetaldehyde is prone to polymerization, especially in the presence of strong acids or upon prolonged storage.
-
Impurities in starting materials: The presence of other aldehydes or ketones as impurities in the starting phenylacetaldehyde will lead to the formation of their corresponding acetals.
-
Sub-optimal reaction conditions: Inappropriate temperature, reaction time, or catalyst concentration can favor side reactions over the desired acetalization.
Q3: How can I effectively monitor the progress of the reaction and the formation of by-products?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for monitoring the reaction. This technique allows for the quantification of the starting material (phenylacetaldehyde), the desired product (PMD), and various by-products. Thin-layer chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction progress.
Q4: What is the role of a dehydrating agent in PMD synthesis?
A4: The formation of PMD from phenylacetaldehyde and methanol is a reversible reaction that produces water as a by-product. According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the product, thereby increasing the yield of PMD. Dehydrating agents like anhydrous sodium sulfate or the use of a Dean-Stark apparatus for azeotropic removal of water are common strategies.
Troubleshooting Guide
Problem 1: Low yield of PMD with the formation of a viscous, high-molecular-weight residue.
| Possible Cause | Troubleshooting Steps |
| Self-condensation or polymerization of phenylacetaldehyde | - Ensure the phenylacetaldehyde is of high purity and freshly distilled if necessary.- Maintain a low reaction temperature (e.g., 0-10 °C) to minimize side reactions.- Add the phenylacetaldehyde slowly to the methanol and catalyst mixture to avoid localized high concentrations.- Use a milder acid catalyst, such as Amberlyst-15, which has been shown to be effective. |
| Inefficient water removal | - Use an effective dehydrating agent or employ azeotropic distillation to remove water as it is formed.- Ensure the methanol used is anhydrous. |
Problem 2: The final product contains significant amounts of unknown acetal impurities as identified by GC-MS.
| Possible Cause | Troubleshooting Steps |
| Contaminated starting materials | - Verify the purity of the starting phenylacetaldehyde and methanol using GC analysis before starting the reaction.- Purify the starting materials through distillation if significant impurities are detected. |
| Cross-contamination | - Ensure all glassware is thoroughly cleaned and dried before use to prevent contamination from previous reactions. |
Problem 3: The reaction is sluggish and fails to reach completion.
| Possible Cause | Troubleshooting Steps |
| Insufficient or deactivated catalyst | - Increase the catalyst loading incrementally. Ensure the catalyst is active and has not been poisoned by impurities.- Consider using a different, more active catalyst system. |
| Low reaction temperature | - While low temperatures can reduce by-products, they can also slow down the desired reaction. Optimize the temperature to find a balance between reaction rate and selectivity. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different catalysts on the yield of PMD.
| Catalyst | Reaction Time (hours) | Temperature (°C) | Yield of PMD (%) | Reference |
| Amberlyst-15 | 5 | 25 | 98 | |
| p-Toluenesulfonic acid | 6 | 25 | 95 | |
| Sulfuric acid | 4 | 25 | 92 | |
| Anhydrous Ferric Chloride | 0.5 | Room Temp | 92 |
Experimental Protocols
Protocol 1: Synthesis of PMD using Amberlyst-15 as a Catalyst
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of anhydrous methanol and 5 g of dry Amberlyst-15 resin.
-
Reaction: Cool the mixture to 0-5 °C in an ice bath. Slowly add 12 g (0.1 mol) of freshly distilled phenylacetaldehyde to the mixture over 30 minutes with continuous stirring.
-
Monitoring: Allow the reaction to stir at room temperature for 5 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC.
-
Work-up: Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with a small amount of methanol.
-
Purification: Remove the methanol from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 1,1-dimethoxy-2-phenylethane.
Protocol 2: GC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Detector: FID at 280 °C.
-
-
Analysis: Identify the peaks corresponding to phenylacetaldehyde, PMD, and any by-products based on their retention times and comparison with authentic standards if available. Quantify the components by peak area integration.
Visual Representations
Caption: Reaction scheme for PMD synthesis and a competing side reaction.
Caption: Experimental workflow for the synthesis and purification of PMD.
Caption: A troubleshooting decision tree for PMD synthesis.
Technical Support Center: Synthesis of p-Menthane-3,8-diol via Phase Transfer Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-menthane-3,8-diol (PMD). The focus is on the acid-catalyzed cyclization of citronellal in a biphasic system, a common method that operates under the principles of phase transfer catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of p-menthane-3,8-diol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Citronellal | - Insufficient reaction time or temperature.- Low concentration of the acid catalyst.- Inefficient mixing of the biphasic system. | - Increase reaction time or temperature within the optimal range (e.g., 50-60°C).[1][2]- Use a sulfuric acid concentration between 0.25% and 0.75% (w/w).[1][2]- Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. |
| Low Yield of p-Menthane-3,8-diol | - Formation of byproducts such as isopulegol or acetals.[1][3]- Suboptimal reaction temperature.- Incorrect work-up procedure. | - Use weaker acid catalysts to favor PMD formation over isopulegol.[4]- Maintain the reaction temperature around 50-60°C to optimize the cis/trans-PMD ratio and yield.[1]- Follow a proper extraction and crystallization protocol, for instance, using n-heptane at low temperatures (-50°C).[1] |
| High Levels of Impurities in the Final Product | - Presence of unreacted citronellal.- Formation of citronellal acetal byproducts.[1]- Isopulegol formation. | - Increase reaction time to ensure complete conversion of citronellal.- Lower acid concentration and temperature can reduce acetal formation.[3]- Weaker acid sites on a catalyst can reduce the formation of isopulegol.[4]- Purify the crude product by crystallization.[1] |
| Difficulty in Isolating the Product | - Incomplete crystallization.- Emulsion formation during extraction. | - Ensure the crystallization temperature is sufficiently low and allow adequate time (e.g., 20 hours at -50°C).[1]- Add a saturated brine solution during the work-up to break up emulsions. |
| Inconsistent cis/trans Isomer Ratio | - Reaction temperature fluctuations. | - Maintain a stable reaction temperature, as it influences the stereoselectivity of the cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of phase transfer catalysis in the synthesis of p-menthane-3,8-diol from citronellal?
A1: In the context of p-menthane-3,8-diol synthesis from citronellal, the reaction is typically carried out in a biphasic system where the water-insoluble citronellal (organic phase) reacts with an aqueous acid catalyst (typically sulfuric acid). The acid catalyst protonates the aldehyde group of citronellal at the interface of the two phases, initiating the cyclization and subsequent hydration to form p-menthane-3,8-diol. This interfacial catalysis, where a reactant in one phase is activated by a catalyst in another, is a form of phase transfer catalysis.
Q2: What are the optimal reaction conditions for synthesizing p-menthane-3,8-diol?
A2: Optimal conditions can vary, but studies have shown high conversion and yield under the following conditions:
-
Catalyst: 0.25% aqueous sulfuric acid.[1]
-
Temperature: 50°C.[1]
-
Reaction Time: 11 hours.[1] These conditions resulted in a 97.9% conversion of citronellal and a 92.3% selectivity for p-menthane-3,8-diol.[1] Another study suggests a reaction temperature of 60°C for 6 hours with a 0.75% acid concentration can also yield excellent results.[2]
Q3: What are the common side products, and how can their formation be minimized?
A3: The primary side products are isopulegol and citronellal acetals.[1]
-
Isopulegol: Formation is favored by stronger acid sites. Using a catalyst with weaker acid sites can increase the selectivity for p-menthane-3,8-diol.[4]
-
Acetal Byproducts: These can form under high acid concentrations and temperatures. Using a lower concentration of sulfuric acid (e.g., 0.25%) and maintaining the temperature around 50°C can minimize their formation.[1][3]
Q4: Are there more environmentally friendly alternatives to sulfuric acid?
A4: Yes, research has explored greener alternatives. Sustainable carbon acid catalysts derived from alkaline lignin have shown promising results, with up to 97% conversion of citronellal and 86% yield of p-menthane-3,8-diol.[4] Another approach involves using a CO2-H2O medium, where dissolved CO2 forms carbonic acid, which can catalyze the reaction.[5]
Q5: How does the cis/trans ratio of p-menthane-3,8-diol affect its properties?
A5: The specific ratio of cis and trans isomers of p-menthane-3,8-diol can influence the biological activity of the final product, such as its efficacy as an insect repellent. The reaction temperature is a key factor in controlling this ratio.
Experimental Protocols
Key Experiment: Synthesis of p-Menthane-3,8-diol using Sulfuric Acid
This protocol is based on a reported method with high conversion and selectivity.[1]
Materials:
-
Citronellal
-
0.25% (w/w) aqueous sulfuric acid solution
-
n-Heptane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Combine citronellal and the 0.25% aqueous sulfuric acid solution in a round-bottom flask at a specified ratio (e.g., 1:2 oil-to-water ratio).[2]
-
Heat the mixture to 50°C with vigorous stirring.[1]
-
Maintain the reaction at this temperature for 11 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with n-heptane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot n-heptane and cool to -50°C for 20 hours to induce crystallization.[1]
-
Collect the crystalline p-menthane-3,8-diol by filtration and dry under vacuum.
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes for p-Menthane-3,8-diol Synthesis
| Catalyst | Temperature (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diol Yield (%) | Reference |
| 0.25% H₂SO₄ | 50 | 11 | 97.9 | 80 (crystallized) | [1] |
| 0.75% H₂SO₄ | 60 | 6 | 98.5 | 95.6 | [2] |
| Lignin-derived Carbon Acid | Not specified | Not specified | 97 | 86 | [4] |
| CO₂-H₂O | Higher than H₂SO₄ | Not specified | Slightly lower than H₂SO₄ | Similar to H₂SO₄ | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of p-menthane-3,8-diol.
Caption: Mechanism of acid-catalyzed synthesis of p-menthane-3,8-diol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 10.1039/B823297K | Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide† | Kuujia.com [kuujia.com]
Validation & Comparative
A Comparative Analysis of p-Menthane-3,8-diol and DEET as Mosquito Repellents
An objective review of the efficacy, mechanism of action, and safety of two leading insect repellents.
In the ongoing effort to combat vector-borne diseases, personal protective measures such as insect repellents remain a critical line of defense. For decades, N,N-diethyl-meta-toluamide (DEET) has been the benchmark for topical repellents. However, concerns over its potential side effects and environmental impact have spurred the development and popularization of alternatives, with p-Menthane-3,8-diol (PMD), a naturally derived compound, emerging as a prominent contender. This guide provides a comprehensive comparison of the efficacy of PMD and DEET, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Efficacy and Protection Time
Numerous studies have demonstrated that PMD can offer protection comparable to that of DEET, particularly at certain concentrations.[1][2][3] The effectiveness of both repellents is concentration-dependent, with higher concentrations generally providing longer-lasting protection.[4]
Table 1: Comparative Efficacy of PMD and DEET Against Various Mosquito Species
| Active Ingredient | Concentration | Mosquito Species | Protection Time (Hours) | Study Type |
| PMD | 30% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) |
| DEET | 20% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) |
| PMD | 15% | Anopheles stephensi | < 6 (less than DEET) | Laboratory (Arm-in-cage) |
| DEET | 15% | Anopheles stephensi | ~6 | Laboratory (Arm-in-cage) |
| DEET | 24% | Aedes albopictus | > 6 | Laboratory (Arm-in-cage) |
| PMD | Not Specified | Mosquitoes | Up to 6 | Field and Laboratory |
| DEET | 15% | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | At least 6 | Field |
Note: Protection times can vary based on factors such as the formulation of the repellent, the species of mosquito, environmental conditions, and the individual user.
Studies have indicated that a 30% PMD formulation can provide a duration of protection against mosquito bites comparable to repellents with low doses of DEET (5%–10%).[5] Some PMD formulations have been shown to be as effective as DEET in both laboratory and field studies.[3] For instance, a 20% PMD formulation has been shown to reduce biting by 90–95% for up to 6–8 hours, similar to the efficacy of DEET.[1] However, at higher concentrations, DEET may offer a longer duration of protection.[2]
Mechanism of Action
The precise mechanisms by which PMD and DEET repel mosquitoes are still being investigated, but they are known to interact with the insects' sensory systems.
p-Menthane-3,8-diol (PMD): PMD is believed to repel insects through its strong odor, which they find unpleasant.[6] It is thought to interfere with the sensory receptors of insects, disrupting their ability to locate a host.[6] This confusion of their sensory mechanisms significantly reduces the likelihood of bites.[6]
DEET: The mechanism of action for DEET is multifaceted and not fully understood. One long-standing theory is that DEET blocks the olfactory receptors of insects for 1-octen-3-ol, a compound present in human sweat and breath, effectively making the user "invisible" to the insect.[7] More recent research suggests that DEET may also act as a true repellent, with insects disliking the smell.[4] It is also thought to confuse or inhibit mosquito odorant receptors at a distance and act as a contact repellent due to its bitter taste.[4][8] Some studies suggest DEET may also block sodium and potassium channels in neurons.[7]
Experimental Protocols
The "arm-in-cage" test is a widely used and standardized method for evaluating the efficacy of topical insect repellents in a laboratory setting.[9]
Key Steps of the Arm-in-Cage Protocol:
-
Subject Recruitment and Preparation: Volunteers are selected for the study. Their arms are washed with unscented soap, rinsed, and dried.[10]
-
Repellent Application: A precise amount of the repellent solution (e.g., 1.5 mL) is applied evenly to a defined area of the forearm (e.g., between the wrist and elbow).[10]
-
Control: The untreated arm serves as a control to ensure the mosquitoes in the test cage are actively seeking a blood meal.[10] A baseline is established by inserting the untreated arm into the cage and counting the number of landings or bites within a set time (e.g., 3 minutes).[10] Volunteers with a low number of bites on the control arm may be excluded.[10]
-
Exposure: At regular intervals (e.g., every hour), the repellent-treated arm is inserted into a cage containing a known number of female mosquitoes (e.g., 200) that have been starved.[10]
-
Data Collection: The number of mosquitoes that land on or bite the treated arm is recorded during the exposure period (e.g., 3 minutes).[10]
-
Complete Protection Time (CPT): The CPT is defined as the time from the application of the repellent until the first confirmed mosquito bite or landing.[10][11] To pinpoint the CPT, once no bites are observed during the regular interval, the arm may be reinserted at shorter intervals (e.g., every 10 minutes) until a bite occurs.[10]
-
Repellency Calculation: The percentage of repellency can be calculated using the formula: R(%) = [(C - T) / C] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.[10]
References
- 1. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 4. DEET - Wikipedia [en.wikipedia.org]
- 5. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Long-Term Repellent Efficacy: A Comparative Analysis of p-Menthane-3,8-diol and Picaridin
For Immediate Release
In the ongoing effort to mitigate the global threat of vector-borne diseases, the selection of an effective and long-lasting insect repellent is of paramount importance for public health. This guide provides a detailed comparison of the long-term repellent efficacy of two widely used active ingredients: p-Menthane-3,8-diol (PMD), a botanical-derived substance, and Picaridin, a synthetic compound. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an examination of the underlying mechanisms of action.
Chemical and Physical Properties
| Property | p-Menthane-3,8-diol (PMD) | Picaridin (Icaridin) |
| Chemical Name | 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-1-methylpropylester |
| Source | Derived from the oil of the lemon eucalyptus tree (Corymbia citriodora) | Synthetic compound modeled after the natural compound piperine |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₂H₂₃NO₃ |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Odor | Mild, minty-menthol scent | Nearly odorless |
Mechanism of Action: Olfactory Disruption
Both PMD and Picaridin function by disrupting the olfactory system of mosquitoes, thereby impairing their ability to locate a host. They interact with specific olfactory receptors (ORs) located in the mosquito's antennae and maxillary palps. While the complete picture of these interactions is still under investigation, research has identified key receptor targets.
Picaridin has been shown to inhibit the function of specific odorant receptor complexes. For example, in Aedes aegypti, Picaridin can inhibit the AaOR2/AaOR7 and AaOR8/AaOR7 receptor complexes, which are involved in detecting human-derived odorants. In contrast, studies on the Southern House Mosquito, Culex quinquefasciatus, have demonstrated that both PMD and Picaridin can directly activate the CquiOR136 odorant receptor, leading to a repellent response.
The following diagram illustrates a simplified model of the mosquito olfactory signaling pathway and the points at which these repellents are believed to exert their effects.
Synergistic Effects of p-Menthane-3,8-diol with Natural Repellents: A Comparative Guide
The growing demand for effective and naturally derived insect repellents has led to increased research into synergistic combinations of active ingredients. This guide provides a comparative analysis of the performance of p-Menthane-3,8-diol (PMD), a well-established botanical repellent, when combined with other natural compounds. The focus is on providing experimental data, detailed methodologies, and an overview of the underlying signaling pathways involved in mosquito repellency.
Performance Data: Synergistic Combinations
The following tables summarize quantitative data from studies evaluating the synergistic effects of PMD and other natural compounds on mosquito repellency.
Table 1: Repellent Efficacy of p-Menthane-3,8-diol (PMD) and a PMD-Vanillin Formulation against Aedes aegypti [1][2]
| Repellent Formulation | Concentration | Effective Dose (ED95) (mg/cm²) | Half-Life (hours) | Complete Protection Time (CPT) at 1.6 mg/cm² (hours) |
| N,N-diethyl-3-methylbenzamide (DEET) | 20% | 0.09 | 2.74 | ~4.5 |
| p-Menthane-3,8-diol (PMD) | 30% | 0.25 | 2.23 | ~4.5 |
| PMD-Vanillin Composite | 30% PMD | 0.24 | 3.8 | ~6.75 |
Data sourced from a study utilizing the arm-in-cage method with Aedes aegypti mosquitoes.[1][2] The addition of vanillin to the PMD formulation resulted in a 1.5-fold increase in the Complete Protection Time (CPT) at a higher dose and a longer half-life compared to PMD alone.[1][2]
Table 2: Complete Protection Time of an Essential Oil and Vanillin Mixture against Aedes aegypti [3]
| Repellent Formulation | Concentration | Complete Protection Time (CPT) (minutes) |
| N,N-diethyl-3-methylbenzamide (DEET) | 15% | 247.5 |
| Lemongrass oil, Xanthoxylum oil, and Vanillin (1:3:1 ratio) | Not specified | 270 |
This study highlights the potential of combining essential oils with vanillin to achieve longer protection times than the standard repellent DEET.[3] Vanillin is thought to act as a fixative, slowing the evaporation of more volatile repellent compounds.
Experimental Protocols
The primary method for evaluating the efficacy of topical repellents is the "Arm-in-Cage" test. This method provides a standardized approach to assess the Complete Protection Time (CPT) and the effective dose of a repellent formulation.
Arm-in-Cage Test Protocol[4][5][6]
Objective: To determine the duration of complete protection provided by a topical repellent against biting mosquitoes.
Materials:
-
Test cages (e.g., 35-40 cm on each side)
-
A colony of host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus)[1]
-
Human volunteers
-
Test repellent formulations
-
Control substance (e.g., ethanol)
-
Protective gloves
Procedure:
-
Volunteer Preparation: A defined area of a volunteer's forearm (e.g., 600 cm²) is marked for application of the repellent. The hand is protected with a glove.
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm may be used as an untreated control or for a different repellent formulation.
-
Mosquito Exposure: The volunteer's treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (typically 200-250).[4]
-
Observation Period: The arm is exposed for a set period (e.g., 3 minutes) during which the number of mosquito landings and/or biting attempts is recorded.[4]
-
Efficacy Assessment: The test is repeated at regular intervals (e.g., every 30 or 60 minutes) without reapplication of the repellent.
-
Determining Complete Protection Time (CPT): The CPT is defined as the time from the application of the repellent until the first confirmed mosquito bite or, in some protocols, the first landing.[4][5]
Ethical Considerations: Participation of human volunteers in these tests requires approval from a research ethics committee.[6]
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of the arm-in-cage test and the proposed signaling pathway for mosquito repellency.
Discussion of Signaling Pathways
Mosquitoes detect volatile chemical cues in their environment through their olfactory system. This system relies on specialized proteins called odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs on the antennae and maxillary palps.
Repellent molecules, such as PMD and the components of essential oils, are thought to exert their effect by interacting with these ORs. This interaction can occur in several ways:
-
Activation of specific ORs: Some repellents may activate specific ORs that are linked to aversive behavioral pathways in the mosquito's brain.
-
Inhibition of ORs for attractants: Other repellents may inhibit the ORs that normally detect attractant cues from a host, such as carbon dioxide and compounds in human sweat. This effectively "masks" the host from the mosquito.
The ORs function as part of a complex with a highly conserved co-receptor called Orco. This OR-Orco complex forms an ion channel that, when activated by an odorant, leads to the generation of an electrical signal (action potential) in the ORN. This signal is then transmitted to the antennal lobe of the mosquito's brain, where it is processed, leading to a behavioral response, such as moving away from the source of the repellent.
The synergistic effects observed when combining repellents may be due to several factors at the molecular level. Different repellent molecules may bind to and activate or inhibit different ORs, leading to a broader and more potent aversive signal to the mosquito's brain. Additionally, as seen with vanillin, some compounds can act as fixatives, slowing the release of more volatile repellents and thereby prolonging their effect at the receptor level. Further research into the specific ORs that interact with PMD and various natural repellents will be crucial for the rational design of new and more effective synergistic repellent formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and synergic repellency of plant essential oil mixtures with vanillin against Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Arm in cage test | LITE [lite.lstmed.ac.uk]
Validating the Enantiomeric Excess of Synthesized p-Menthane-3,8-diol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of p-Menthane-3,8-diol (PMD), the accurate determination of its enantiomeric excess (ee) is a critical step in quality control and for understanding its bioactivity. This guide provides a comparative overview of the three primary analytical techniques for validating the enantiomeric excess of synthesized PMD: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of p-Menthane-3,8-diol depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for preparative-scale separations. Each technique offers distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, sensitivity, and speed. Well-suited for volatile compounds like terpenes. | Requires derivatization for non-volatile compounds. High temperatures can potentially cause racemization. | Small sample size (µL). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers in the liquid phase on a chiral stationary phase. | Wide applicability to a broad range of compounds. Can be used for both analytical and preparative separations. | Method development can be time-consuming. Higher solvent consumption. | Microgram to milligram quantities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Rapid analysis without chromatographic separation. Provides structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a chiral auxiliary. Signal overlap can be an issue. | Milligram quantities. |
Experimental Protocols
Below are detailed methodologies for each of the key analytical techniques for determining the enantiomeric excess of p-Menthane-3,8-diol.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For p-Menthane-3,8-diol, a diol, derivatization to a more volatile species may be necessary to achieve good peak shape and resolution.
Sample Preparation (Derivatization):
-
Dissolve a known amount of the synthesized p-Menthane-3,8-diol in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent, such as trifluoroacetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl groups to more volatile esters or silyl ethers.
-
Heat the mixture if necessary to ensure complete reaction.
-
After the reaction is complete, the sample is ready for injection into the GC.
GC Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., diethyl-tert-butylsilyl-β-cyclodextrin), is essential for enantiomeric separation.[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 200-220 °C) at a controlled rate (e.g., 2-5 °C/min) to ensure separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method applicable to a wide range of compounds. For p-Menthane-3,8-diol, direct analysis without derivatization is often possible.
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are common choices for separating diol enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detector: UV detector (if the molecule has a chromophore) or a Refractive Index (RI) detector. For p-Menthane-3,8-diol, which lacks a strong chromophore, an RI detector is more suitable.
Data Analysis: Similar to GC, the enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the HPLC chromatogram.
NMR Spectroscopy with Chiral Solvating Agents
This method relies on the formation of transient diastereomeric complexes between the enantiomers of p-Menthane-3,8-diol and a chiral solvating agent (CSA), which results in separate signals for the enantiomers in the NMR spectrum.
Sample Preparation:
-
Dissolve a precise amount of the synthesized p-Menthane-3,8-diol in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. For diols, a chiral boric acid derivative has been shown to be an effective derivatizing agent for enantiodiscrimination.[2]
-
Gently mix the sample and acquire another ¹H NMR spectrum.
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Observation: Look for the splitting of specific proton signals in the spectrum of p-Menthane-3,8-diol upon addition of the CSA. The chemical shift difference between the signals of the two enantiomers allows for their quantification.
Data Analysis: The enantiomeric excess is calculated from the integration of the well-resolved signals corresponding to each enantiomer: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for determining the enantiomeric excess of p-Menthane-3,8-diol.
Caption: Key advantages of different analytical methods for enantiomeric excess determination.
References
Battle of the Stereoisomers: A Head-to-Head Comparison of p-Menthane-3,8-diol Repellency
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of stereoisomers is critical. This guide provides an objective comparison of the repellent performance of p-Menthane-3,8-diol (PMD) stereoisomers, supported by experimental data, to inform the development of next-generation insect repellents.
p-Menthane-3,8-diol (PMD) is a well-established and effective botanical insect repellent. It exists as a mixture of stereoisomers, and recent research has demonstrated that the specific spatial arrangement of its atoms can significantly impact its repellency against different mosquito species. This comparison guide synthesizes the available quantitative data on the head-to-head repellent activity of PMD's key stereoisomers.
Quantitative Repellency Data
The repellent efficacy of PMD stereoisomers is notably dependent on the target mosquito species. The following tables summarize the quantitative data from key studies investigating the repellency of PMD stereoisomers against Aedes albopictus and Anopheles gambiae.
Repellency against Aedes albopictus
Substantial differences in repellency among the four main stereoisomers of PMD have been observed for the Asian tiger mosquito, Aedes albopictus. The cis isomers, particularly (1R)-(+)-cis-PMD, have demonstrated significantly higher repellent activity compared to the trans isomers.
| Stereoisomer | Repellency Index (RI) | Observation |
| (1R)-(+)-cis-p-Menthane-3,8-diol | Highest | Most effective stereoisomer against Aedes albopictus.[1] |
| (1S)-(-)-cis-p-Menthane-3,8-diol | High | Slightly lower repellency than its (1R)-(+)-cis counterpart.[1] |
| (1S)-(+)-trans-p-Menthane-3,8-diol | Slight Effect | Minimal repellent activity observed.[1] |
| (1R)-(-)-trans-p-Menthane-3,8-diol | Slight Effect | Minimal repellent activity observed.[1] |
Repellency against Anopheles gambiae
In contrast to the findings for Aedes albopictus, studies on the malaria vector, Anopheles gambiae, suggest that all four principal stereoisomers of PMD exhibit comparable repellent activity. This suggests a different mode of interaction with the olfactory receptors of this mosquito species.
| Stereoisomer | Repellency | Observation |
| (1R)-(+)-cis-p-Menthane-3,8-diol | Equally Active | All four stereoisomers demonstrated similar levels of repellency. |
| (1S)-(-)-cis-p-Menthane-3,8-diol | Equally Active | All four stereoisomers demonstrated similar levels of repellency. |
| (1S)-(+)-trans-p-Menthane-3,8-diol | Equally Active | All four stereoisomers demonstrated similar levels of repellency. |
| (1R)-(-)-trans-p-Menthane-3,8-diol | Equally Active | All four stereoisomers demonstrated similar levels of repellency. |
Experimental Protocols
The quantitative data presented above were primarily generated using the "arm-in-cage" method, a standard laboratory bioassay for evaluating the efficacy of topical insect repellents. The following is a detailed description of the typical methodology employed in these studies.
Arm-in-Cage Repellency Assay
Objective: To determine the repellency of different PMD stereoisomers against host-seeking female mosquitoes.
Materials:
-
Cages (e.g., 40x40x40 cm) containing a known number (e.g., 50-200) of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes albopictus or Anopheles gambiae), typically 5-10 days old.
-
Solutions of purified PMD stereoisomers at specified concentrations in a suitable solvent (e.g., ethanol).
-
Human volunteers.
-
Pipettes for precise application of repellent solutions.
-
Protective gloves to cover the hands.
-
Stopwatch.
Procedure:
-
Volunteer Preparation: The forearms of human volunteers are washed with unscented soap and water and then rinsed thoroughly. The skin is allowed to air dry completely.
-
Repellent Application: A precise volume of the PMD stereoisomer solution is applied evenly to a defined area of the volunteer's forearm (e.g., 600 cm²). The solvent is allowed to evaporate completely before testing. One arm serves as the treated arm, while the other can be used as an untreated control.
-
Mosquito Acclimatization: Caged mosquitoes are allowed to acclimate to the test conditions for a specified period before the introduction of the volunteer's arm.
-
Exposure: The volunteer inserts the treated forearm into the cage for a fixed period (e.g., 3 minutes).
-
Data Collection: The number of mosquito landings and/or biting attempts on the treated forearm is recorded during the exposure period.
-
Control Measurement: The same procedure is repeated with an untreated arm to establish a baseline biting pressure.
-
Repellency Calculation: The percentage of repellency is calculated using the formula: % Repellency = [(C - T) / C] x 100 where C is the number of bites on the control arm and T is the number of bites on the treated arm.
-
Time-Course Studies: To determine the duration of protection, the exposure of the treated arm is repeated at regular intervals (e.g., every 30-60 minutes) until the repellent fails (e.g., two or more bites are recorded).
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative repellency study of PMD stereoisomers.
Signaling Pathway and Logical Relationships
The differential repellency of PMD stereoisomers is believed to be a result of their specific interactions with olfactory receptors (ORs) in the mosquito's antennae. The shape and chirality of each stereoisomer determine its binding affinity to these receptors, which in turn triggers a neural response that the mosquito perceives as repellent.
References
Spectroscopic Fingerprints: A Comparative Guide to Differentiating p-Menthane-3,8-diol Diastereomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a detailed comparison of the spectroscopic techniques used to differentiate the diastereomers of p-Menthane-3,8-diol (PMD), a widely used insect repellent. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS), distinct spectral features allow for the unambiguous identification of cis and trans isomers.
p-Menthane-3,8-diol, a monoterpenoid diol, possesses three stereocenters, giving rise to eight possible stereoisomers.[1] The most significant differentiation lies between the cis and trans diastereomers, which exhibit unique spectral properties due to their different spatial arrangements. This guide presents experimental data and protocols to facilitate their distinction.
Comparative Spectroscopic Data
The key to differentiating p-Menthane-3,8-diol diastereomers lies in the subtle yet significant differences in their spectroscopic signatures. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the cis and trans isomers.
Table 1: ¹H NMR Spectral Data of p-Menthane-3,8-diol Diastereomers (400 MHz, CDCl₃)
| Proton Assignment | cis-p-Menthane-3,8-diol Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) [2] | trans-p-Menthane-3,8-diol Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) [2] |
| H-7 (CH₃) | 0.87 (d, J=6.35) | 0.92 (d, J=6.5) |
| H-9, H-10 (CH₃) | 1.22 (s), 1.35 (s) | 1.16 - 1.25 (m) |
| H-3 | 4.40 (br, s) | 3.71 (td, J=10.50, 4.15) |
Note: The complexity of the multiplet for the methyl protons in the trans-isomer suggests a different magnetic environment compared to the distinct singlets observed for the cis-isomer.
Table 2: ¹³C NMR Spectral Data of p-Menthane-3,8-diol Diastereomers (100 MHz, CDCl₃)
| Carbon Assignment | cis-p-Menthane-3,8-diol Chemical Shift (δ, ppm) [2] | trans-p-Menthane-3,8-diol Chemical Shift (δ, ppm) [2] |
| C-3 | 67.96 | 72.83 |
| C-8 | 73.19 | 74.97 |
| C-7 (CH₃) | 22.15 | 21.93 |
| C-9, C-10 (CH₃) | 25.52, 28.71, 28.86 | 27.00, 29.92 |
| C-4 | 42.44 | 44.41 |
| C-1 | 48.20 | 53.27 |
Note: The upfield shift of C-3 and C-1 in the cis-isomer compared to the trans-isomer is a key differentiating feature.
Table 3: Infrared (IR) Spectral Data of p-Menthane-3,8-diol Diastereomers (KBr)
| Functional Group | cis-p-Menthane-3,8-diol Absorption (cm⁻¹) | trans-p-Menthane-3,8-diol Absorption (cm⁻¹) [3] |
| O-H Stretch (Alcohol) | Broad band ~3300-3400 | 3270 |
| C-H Stretch (Alkyl) | ~2800-3000 | ~2800-3000 |
Note: While both isomers show a characteristic broad O-H stretching band, the precise position and shape of this band can be influenced by intermolecular and intramolecular hydrogen bonding, which differs between the diastereomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the differentiation of p-Menthane-3,8-diol diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified p-Menthane-3,8-diol isomer in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[2]
-
¹H NMR Parameters:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.[2]
-
-
¹³C NMR Parameters:
-
Set the spectral width to approximately 220 ppm.
-
Employ a proton-decoupling sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak of CDCl₃ at δ 77.0 ppm.[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid p-Menthane-3,8-diol isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the p-Menthane-3,8-diol isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50 ppm.[3]
-
Instrumentation: Utilize a GC-MS system equipped with a single quadrupole mass spectrometer.[3]
-
Chromatographic Conditions:
-
Column: Use a fused silica capillary column such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[3]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 5 ml/min).[3]
-
Injection: Inject 1.0 µL of the sample in splitless mode.[3]
-
Temperature Program:
-
Initial oven temperature: e.g., 60°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to a final temperature of e.g., 250°C.
-
Hold the final temperature for 5-10 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: Compare the obtained mass spectra with a reference library (e.g., NIST) and with authentic standards if available.[2]
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of p-Menthane-3,8-diol diastereomers.
Caption: Workflow for spectroscopic differentiation of p-Menthane-3,8-diol diastereomers.
References
A Comparative Analysis of p-Menthane-3,8-diol and Other Leading Insect Repellents for Efficacy and Safety
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the insect repellent p-Menthane-3,8-diol (PMD) with other widely used alternatives: DEET, Icaridin, and IR3535. The following sections detail their relative efficacy, safety profiles, and mechanisms of action, supported by data from peer-reviewed studies.
Efficacy Comparison of Topical Insect Repellents
The effectiveness of a topical insect repellent is primarily determined by its ability to prevent bites from various insect species and the duration of its protection. The following tables summarize quantitative data from peer-reviewed studies, offering a comparative overview of PMD, DEET, Icaridin, and IR3535.
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Hours) | Study Reference |
| p-Menthane-3,8-diol (PMD) | 30% | Aedes aegypti | ~6.3 | [1] |
| 20% (in ethanol) | Aedes aegypti | ~6.3 | [2] | |
| 25% | Ochlerotatus taeniorhynchus | 3.8 | [3][4] | |
| DEET | 23.8% | Aedes aegypti | ~5 | [5] |
| 20% | Aedes aegypti | >6.3 | [6] | |
| 25% | Ochlerotatus taeniorhynchus | 5.6 | [3][4] | |
| 20% | Anopheles gambiae | ~4.8 | [7] | |
| Icaridin (Picaridin) | 20% | Aedes aegypti | ~6.8 | [6] |
| 20% | Ochlerotatus taeniorhynchus | 5.4 | [3][4] | |
| 20% | Anopheles gambiae | ~6.8 | [7] | |
| IR3535 | 20% | Aedes aegypti | ~3 | [8] |
| 20% | Culex quinquefasciatus | ~6.5 | [8] | |
| 25% | Ochlerotatus taeniorhynchus | 3.0 | [3][4] | |
| 20% | Anopheles gambiae | ~3.8 | [9] |
Safety and Toxicology Profile
The safety of topical repellents is a critical consideration, encompassing potential skin irritation and systemic toxicity. The U.S. Environmental Protection Agency (EPA) has registered PMD, DEET, Icaridin, and IR3535 for use by the general public, indicating that when used according to label instructions, they are not expected to cause adverse effects.
| Active Ingredient | Skin Irritation | Systemic Toxicity | Key Findings |
| p-Menthane-3,8-diol (PMD) | Low potential | Low | Generally considered safe for topical use, though eye irritation can occur. Not recommended for children under 3 years old.[10] |
| DEET | Rare, can cause rashes or irritation in some individuals.[11] | Low risk with proper use. Rare cases of neurological effects have been reported with excessive or improper use.[12][13][14] | Has a long history of use with a good overall safety record when applied as directed.[14] Can damage plastics and synthetic fabrics. |
| Icaridin (Picaridin) | Generally well-tolerated, with a low potential for skin irritation.[10] | Low | Not known to cause the same neurotoxicity concerns as DEET, but has a shorter history of widespread use. Does not damage plastics. |
| IR3535 | Low, but can cause eye irritation. | Low | Classified as a biopesticide by the EPA due to its structural similarity to the naturally occurring amino acid β-alanine and its favorable safety profile.[9] Can damage some plastics.[9] |
Experimental Protocols
The "arm-in-cage" test is a standardized laboratory method for evaluating the efficacy of topical insect repellents. The following provides a generalized protocol based on guidelines from the World Health Organization (WHO) and methodologies reported in peer-reviewed literature.
Arm-in-Cage Efficacy Test Protocol
1. Test Subjects: A panel of human volunteers (typically 5-10) who have provided informed consent. Subjects should refrain from using scented products on the day of testing.
2. Test Insects: Laboratory-reared, host-seeking female mosquitoes of a specific species and age (e.g., 5-10 day old Aedes aegypti). A typical test cage contains 200-250 mosquitoes.
3. Repellent Application: A precise dose of the repellent formulation (e.g., 1.0 g per 600 cm² of skin) is applied evenly to a defined area on a volunteer's forearm. The other forearm may serve as an untreated control.
4. Exposure: At predetermined time intervals after application (e.g., every 30 or 60 minutes), the treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3-5 minutes).
5. Data Collection: The primary endpoint is the "complete protection time" (CPT), defined as the time from repellent application until the first confirmed insect bite (often defined as the first bite followed by a second bite within a specified period). The number of mosquito landings and probing attempts are also recorded during each exposure period.
6. Control: An untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity. A standard repellent, such as DEET, is often included as a positive control.
Mechanisms of Action and Signaling Pathways
The repellent effects of these compounds are primarily mediated through their interaction with the insect's olfactory system. While the precise molecular mechanisms are still under investigation, current research points to distinct pathways for each active ingredient.
p-Menthane-3,8-diol (PMD): The exact molecular target of PMD is not as well-defined as for DEET or Icaridin. It is believed to interfere with the insect's sensory receptors, disrupting their ability to locate a host.[1] This interference likely occurs at the level of the olfactory sensory neurons on the mosquito's antennae.
DEET: DEET is thought to exert its repellent effect through multiple mechanisms. One prominent theory is its interaction with the olfactory co-receptor Orco (Odorant receptor co-receptor), which is essential for the function of many odorant receptors. By modulating Orco activity, DEET can inhibit the insect's response to attractive host cues like lactic acid and carbon dioxide. It may also directly activate other olfactory receptors that trigger an aversive behavioral response.
Icaridin: Icaridin is thought to interact with the insect's olfactory system, but its specific molecular targets may differ from those of DEET. Evidence suggests that Icaridin may bind to odorant-binding proteins (OBPs) in the sensillar lymph of the antennae. OBPs are responsible for transporting hydrophobic odorant molecules to the olfactory receptors. By binding to OBPs, Icaridin could prevent host odors from reaching their target receptors, thus masking the host's scent.
IR3535: The mechanism of action for IR3535 is the least understood among the four repellents. It is generally believed to work by creating an odor that is unpleasant to insects, thereby discouraging them from landing and biting. The specific receptors and signaling pathways involved in this aversive response have not yet been fully elucidated.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. sdbonline.org [sdbonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Aedes aegypti - Wikipedia [en.wikipedia.org]
- 9. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 11. scribd.com [scribd.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different p-Menthane-3,8-diol synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis routes for p-Menthane-3,8-diol (PMD), a widely recognized and effective insect repellent. The focus is on providing a clear comparison of reaction efficiencies, conditions, and environmental impact, supported by quantitative data and detailed experimental protocols. This document aims to assist researchers and professionals in selecting the most suitable synthesis strategy for their specific needs, whether for laboratory-scale research or industrial production.
Overview of Synthesis Routes
The most prevalent and commercially viable method for synthesizing p-Menthane-3,8-diol is the acid-catalyzed intramolecular cyclization and hydration of citronellal. This reaction, a type of Prins reaction, is well-documented and can be initiated using a variety of acid catalysts. Both pure citronellal and citronellal-rich essential oils, such as that from Eucalyptus citriodora, serve as common starting materials.
While other potential precursors like limonene have been explored for the synthesis of related menthane derivatives, a direct, one-pot synthesis of p-Menthane-3,8-diol from limonene is not a well-established or commonly reported method in scientific literature. The primary focus of limonene hydration studies is typically the production of α-terpineol. Therefore, this guide will concentrate on the comparative analysis of different catalytic systems for the conversion of citronellal to PMD.
Quantitative Comparison of Citronellal-Based Synthesis Routes
The following table summarizes the performance of various acid catalysts in the synthesis of p-Menthane-3,8-diol from citronellal, based on published experimental data.
| Catalyst | Starting Material | Catalyst Conc. | Temperature (°C) | Time (h) | Conversion (%) | PMD Yield (%) | Selectivity (%) | Source |
| Sulfuric Acid | (±)-Citronellal (~96%) | 0.75% (w/w) | 60 | 6 | 98.5 | 95.6 | - | |
| Sulfuric Acid | (±)-Citronellal | 0.25% | 50 | 11 | 97.9 | 80 (crystallized) | 92.3 | [1] |
| Sulfuric Acid | E. citriodora oil | 0.25% (3/1 acid/oil ratio) | 50 | 5 | - | 76.3 (synthesis efficiency) | - | [2] |
| Citric Acid | E. citriodora oil | 7% aq. solution | 50 | 15 | 82 | - | 80 | |
| Lignin-derived Carbon Acid | (±)-Citronellal | - | 50 | 24 | 97 | 86 | 89 | [3] |
| Carbon Dioxide (in water) | (±)-Citronellal | - | 120 | - | Slightly lower than H₂SO₄ | - | - | [1] |
Synthesis Pathways and Methodologies
The primary route to p-Menthane-3,8-diol from citronellal involves an acid-catalyzed intramolecular Prins reaction. The general mechanism is initiated by the protonation of the aldehyde group in citronellal, which then facilitates the cyclization to form a carbocation intermediate. This intermediate is subsequently hydrated to yield the final diol product. The choice of acid catalyst can influence the reaction rate, yield, and the formation of byproducts such as isopulegol and various acetals.
Below are diagrams illustrating the logical flow of the synthesis and detailed experimental protocols for key methods.
Caption: Overview of the primary synthesis route to p-Menthane-3,8-diol from citronellal and the indirect route from limonene.
References
A Comparative Guide to Validating Analytical Methods for p-Menthane-3,8-diol (PMD) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of p-Menthane-3,8-diol (PMD), a widely used biopesticide and insect repellent, is critical for product efficacy, safety, and regulatory compliance. The validation of analytical methods ensures the reliability and consistency of these measurements. This guide provides a comparative overview of the common analytical techniques for PMD quantification, detailing experimental protocols and presenting performance data to aid in method selection and validation.
The primary analytical methods for the quantification of PMD are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Comparison of Analytical Method Performance
While comprehensive, directly comparable validation data for p-Menthane-3,8-diol is limited in publicly available literature, this section summarizes typical performance characteristics for GC and HPLC methods based on data for similar terpenoid compounds. This information provides a baseline for what can be expected during the validation of a method for PMD.
| Performance Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 30 µg/mL | 0.5 - 15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 3% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are typical experimental protocols for the quantification of PMD using GC-FID and HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for the analysis of volatile compounds like PMD.
1. Sample Preparation:
-
Insect Repellent Formulations (Lotions, Sprays): An accurately weighed portion of the formulation is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol). The solution is then vortexed and sonicated to ensure complete dissolution of PMD. A subsequent dilution may be necessary to bring the concentration within the calibrated range.
-
Essential Oils: The essential oil is diluted with a solvent such as hexane or ethyl acetate to an appropriate concentration.
2. GC-FID Operating Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/minute to 220 °C.
-
Hold: Maintain at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
3. Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of PMD in the chosen solvent at five to six concentration levels. Inject each standard and plot the peak area against the concentration. Perform a linear regression analysis to determine the coefficient of determination (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo formulation or a representative sample matrix with known amounts of PMD at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including PMD. As PMD lacks a strong chromophore, derivatization or detection at a lower wavelength (e.g., ~200-210 nm) is often necessary.
1. Sample Preparation:
-
The sample preparation is similar to that for GC analysis, with the final dilution being made in the mobile phase. Filtration of the final sample solution through a 0.45 µm syringe filter is essential before injection to protect the HPLC column.
2. HPLC-UV Operating Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol. For example, Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
3. Method Validation Parameters:
-
The validation parameters (Linearity, LOD, LOQ, Accuracy, and Precision) are assessed using the same principles as described for the GC-FID method, by analyzing standard solutions and spiked samples.
Visualizing the Workflow and Logic
To better understand the processes involved in method validation and selection, the following diagrams have been created using Graphviz.
Caption: A general workflow for the validation of an analytical method for PMD quantification.
Caption: A decision tree for selecting a suitable analytical method for PMD analysis.
By following the detailed protocols and considering the performance characteristics outlined in this guide, researchers can confidently select and validate an appropriate analytical method for the accurate quantification of p-Menthane-3,8-diol in various product formulations.
A Comparative Guide to the Cross-Reactivity and Specificity of p-Menthane-3,8-diol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of p-Menthane-3,8-diol (PMD), a widely recognized biopesticide, focusing on its performance in various biological assays. PMD, the active ingredient derived from the lemon eucalyptus plant (Corymbia citriodora), is a popular alternative to synthetic insect repellents.[1][2] This document delves into its specificity and potential for cross-reactivity, offering a resource for researchers investigating its mechanism of action and exploring its broader biological activities.
Executive Summary
p-Menthane-3,8-diol is a monoterpenoid diol primarily known for its potent insect repellent properties, with efficacy comparable to the synthetic compound DEET.[3] Its mechanism of action as a repellent is attributed to its strong odor and its ability to interfere with the sensory receptors of insects.[4] Beyond its function as a repellent, emerging evidence suggests that PMD may interact with other biological targets, notably the transient receptor potential (TRP) channels, which could account for its cooling sensation and point towards a broader bioactivity profile. This guide synthesizes the available data on PMD's performance in insect repellency assays and discusses its potential for cross-reactivity, comparing it with other common repellents where data is available.
Comparative Performance in Biological Assays
The majority of available research on PMD focuses on its efficacy as an insect repellent. However, its structural similarity to menthol, a known modulator of TRP channels, suggests a potential for broader pharmacological effects.
Insect Repellency
PMD is a highly effective repellent against a variety of insects, including mosquitoes and ticks.[4] Its performance has been extensively compared to DEET, often considered the gold standard for insect repellents.
Table 1: Comparative Efficacy of p-Menthane-3,8-diol and Alternatives in Mosquito Repellency Assays
| Compound/Formulation | Concentration | Target Species | Assay Type | Efficacy Metric (ED95) | Half-Life (hours) | Complete Protection Time (CPT) | Reference |
| p-Menthane-3,8-diol (PMD) | 30% | Aedes aegypti | Arm-in-cage | 0.25 mg/cm² | 2.23 | Not specified | [3] |
| PMD-Vanillin Composite | 30% | Aedes aegypti | Arm-in-cage | 0.24 mg/cm² | 3.8 | ~1.5x higher than 20% DEET at 1.6 mg/cm² | [3] |
| DEET | 20% | Aedes aegypti | Arm-in-cage | 0.09 mg/cm² | 2.74 | Not specified | [3] |
| DEET | Not Specified | Aedes aegypti | In vitro warm body assay | ED50: 0.95 µg/cm², ED95: 4.12 µg/cm² | Not applicable | Not applicable | [4] |
| Icaridin (Picaridin) | Not Specified | Various | Field and Laboratory | Generally similar duration of protection to DEET at the same dosage | Not specified | Not specified | [5] |
ED95 (Effective Dose, 95%): The dose required to prevent 95% of insect landings or bites. CPT (Complete Protection Time): The duration for which the repellent completely prevents insect bites.
Cross-Reactivity with Mammalian Receptors: TRP Channel Modulation
Menthol is a known agonist of TRPM8, the primary cold and menthol sensor in mammals, and also modulates other TRP channels such as TRPV1 and TRPA1. This promiscuity suggests that PMD may also exhibit a degree of cross-reactivity across the TRP channel family. One study directly implicates PMD as a cooling compound that modulates TRPM8.
At present, specific EC50 or IC50 values for PMD on these channels from peer-reviewed literature are not available. However, a structurally related p-menthane carboxamide, WS-3, is a potent TRPM8 agonist with an EC50 of 3.7 µM.[6] This suggests that the p-menthane backbone is a key structural feature for TRPM8 activation.
Other Biological Activities
Limited data is available on the broader biological activities of PMD. However, some studies and patents indicate potential antiviral and antimicrobial properties.
-
Antiviral Activity: A patent has described the use of PMD as an antiviral agent, particularly against viruses with a lipid envelope. In one study cited, a 2% w/v concentration of PMD in culture medium showed virucidal effects against Influenza A virus, preventing viral replication.[7]
-
Antimicrobial Activity: PMD is described as having antimicrobial properties, contributing to its use in some personal care products.[4] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various microbial strains are not widely reported in the scientific literature.
Experimental Protocols
Arm-in-Cage Repellency Assay
This is a standard laboratory method for evaluating the efficacy of topical insect repellents.
-
Subjects: Human volunteers are recruited for the study.
-
Mosquitoes: A colony of laboratory-reared, disease-free mosquitoes (e.g., Aedes aegypti) is used. Typically, adult female mosquitoes that have been starved are used to ensure they are actively seeking a blood meal.
-
Procedure:
-
A defined area of a volunteer's forearm is treated with a precise dose of the repellent formulation.
-
The other forearm may serve as an untreated control or be treated with a different repellent for comparison.
-
The treated forearm is inserted into a cage containing a known number of mosquitoes.
-
The number of mosquito landings and/or bites is recorded over a specific period.
-
The time until the first confirmed bite is often recorded to determine the Complete Protection Time (CPT).
-
By testing a range of doses, the Effective Dose (ED50 or ED95) can be calculated.[3]
-
In Vitro Mosquito Repellency Bioassay (Warm Body Assay)
This method provides a high-throughput alternative to using human subjects for initial screening.
-
Apparatus: A test cage containing mosquitoes is equipped with a heated element (approximately 34°C) to mimic a warm body.
-
Procedure:
-
The test compound is applied to a surface covering the warm body.
-
Mosquitoes are activated, often with a pulse of carbon dioxide, to stimulate host-seeking behavior.
-
The number of mosquitoes landing on the treated surface is recorded over a set time.
-
A dose-response curve can be generated by testing different concentrations of the compound to determine the ED50 and ED95.[4]
-
Broth Microdilution Assay for Antimicrobial Activity
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A two-fold serial dilution of the test compound (e.g., PMD) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. Colorimetric indicators like resazurin can be used for easier visualization of microbial growth.[8]
Conclusion
p-Menthane-3,8-diol is a well-established and effective insect repellent with a performance comparable to DEET. Its primary mode of action is through interference with insect sensory perception. While its specificity for insect targets is not fully elucidated at the molecular level, there is growing evidence to suggest that PMD exhibits cross-reactivity with mammalian TRP channels, particularly TRPM8. This interaction likely contributes to its cooling sensation and opens avenues for investigating its potential in other therapeutic areas, such as analgesia or anti-inflammatory applications.
For researchers and drug development professionals, PMD represents an interesting natural compound with a favorable safety profile. However, a significant data gap exists regarding its broader pharmacological profile. Future research should focus on comprehensive screening of PMD against a wider range of molecular targets to better define its specificity and cross-reactivity, and to uncover its full therapeutic potential beyond insect repellency. Direct comparative studies of PMD, DEET, and Icaridin on specific molecular targets would be invaluable in understanding their distinct mechanisms of action and potential off-target effects.
References
- 1. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosquito repellents for the traveller: does picaridin provide longer protection than DEET? [ouci.dntb.gov.ua]
- 6. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural steps for the safe handling and disposal of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, a common terpenoid diol also known as p-Menthane-3,8-diol. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety Considerations
Before handling (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, it is essential to consult the Safety Data Sheet (SDS). This compound is classified as causing serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times to prevent exposure.
Disposal Procedures
Under no circumstances should (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol be disposed of down the drain or in regular trash.[2] Improper disposal can lead to environmental contamination and potential violations of hazardous waste regulations. The recommended disposal methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the label clearly identifies the contents as "(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol" and includes the appropriate hazard pictograms.
-
-
Waste Segregation:
-
Store the waste container separately from incompatible materials. As a general guideline for alcohols, keep it away from strong oxidizing agents.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Hazardous Waste Classification
While (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is likely to be classified as a characteristic hazardous waste based on its properties as an alcohol. Alcohols are often considered ignitable.
| Characteristic | Potential EPA Hazardous Waste Code | Description | Citation |
| Ignitability | D001 | As a combustible liquid, it may have a flashpoint that meets the criteria for an ignitable hazardous waste. This is a common classification for alcohol-based laboratory waste. |
Note: The exact hazardous waste classification may vary depending on the concentration and any contaminants present in the waste stream. It is the responsibility of the waste generator to make an accurate hazardous waste determination.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol.
Experimental Protocols
Currently, there are no widely documented and standardized experimental protocols specifically for the in-lab degradation or neutralization of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol for disposal purposes. The recommended and safest approach is to treat it as hazardous waste and have it professionally managed. General oxidative degradation methods for terpenoids exist but are not recommended for routine disposal in a laboratory setting without specific validation and safety assessments.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
This guide provides immediate, essential safety and logistical information for the handling and disposal of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, also known as p-Menthane-3,8-diol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol [1] |
| Appearance | Colorless solid or viscous liquid |
| Odor | Minty, herbaceous |
| Purity | ≥95% |
Personal Protective Equipment (PPE)
To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Not generally required under normal, well-ventilated conditions. In case of fire or large spills, a self-contained breathing apparatus is necessary.[2] |
Experimental Protocol: Laboratory Handling
Adherence to the following step-by-step protocol is crucial for the safe handling of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol in a research environment.
1. Preparation and Precautionary Measures:
- Ensure the work area is well-ventilated, preferably within a chemical fume hood.
- Inspect all PPE for integrity before use.
- Locate the nearest eyewash station and safety shower.
- Have spill containment materials readily available.
2. Handling the Compound:
- Avoid direct contact with skin and eyes.[2]
- Prevent the formation of dust and aerosols.[2]
- Use non-sparking tools to prevent ignition.[2]
- Ground all equipment containing the material to prevent static discharge.
3. Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from sources of ignition and heat.
- Flammable materials should be stored in a separate safety storage cabinet or room.
Disposal Plan
Proper disposal of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect waste material in a suitable, labeled, and closed container.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal of Unused Material:
- Unused or waste (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol should be disposed of by a licensed chemical waste disposal company.
- Controlled incineration with flue gas scrubbing is a possible disposal method.[2]
- Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
3. Container Disposal:
- Containers should be triple-rinsed (or equivalent) with a suitable solvent.
- The rinsate should be collected and disposed of as hazardous waste.
- After proper cleaning, the container can be offered for recycling or reconditioning.
- Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.
Operational Workflow for (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
Caption: Workflow from receipt to disposal of the chemical.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
